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  • Product: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde
  • CAS: 700856-08-2

Core Science & Biosynthesis

Foundational

3-(4-Morpholin-4-ylbutoxy)benzaldehyde CAS 120511-72-0 overview

An In-Depth Technical Guide to CAS 120511-72-0 Synonym: Anastrozole Impurity H / 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)[][2] Executive Summary & Critical Discrepancy Note Technical Note on Nomenclature:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to CAS 120511-72-0 Synonym: Anastrozole Impurity H / 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)[][2]

Executive Summary & Critical Discrepancy Note

Technical Note on Nomenclature: A critical discrepancy exists in the provided query between the Chemical Name (3-(4-Morpholin-4-ylbutoxy)benzaldehyde ) and the CAS Registry Number (120511-72-0 ).

  • CAS 120511-72-0 is definitively assigned to 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) , a key intermediate and impurity in the synthesis of the aromatase inhibitor Anastrozole (Arimidex).

  • The name "3-(4-Morpholin-4-ylbutoxy)benzaldehyde" describes a structurally distinct aldehyde-morpholine ether (likely a misidentified intermediate for EGFR inhibitors like Gefitinib, which typically utilize a propoxy rather than butoxy linker).[2]

Decision: As the CAS number is a unique, chemically specific identifier, this guide focuses on the technical profile, synthesis, and application of CAS 120511-72-0 (Anastrozole Impurity H) . This compound is critical for researchers optimizing the yield and purity of Anastrozole.[2]

Chemical Identity & Physicochemical Profile

CAS 120511-72-0 serves as the penultimate scaffold before the functionalization of the benzylic methyl group in Anastrozole synthesis.[2] Its purity directly dictates the downstream formation of the active pharmaceutical ingredient (API).[2]

Property Technical Specification
IUPAC Name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
Common Name Anastrozole Impurity H; Tetramethylated Nitrile Intermediate
CAS Number 120511-72-0
Molecular Formula C₁₅H₁₈N₂
Molecular Weight 226.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 124–129 °C
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol; Sparingly soluble in Hexane
Key Functional Groups Nitrile (-CN), Aromatic Methyl (-CH₃), Gem-dimethyl (-C(CH₃)₂)

Synthetic Utility & Mechanism[4][5]

The synthesis of CAS 120511-72-0 is a classic example of exhaustive alkylation at the benzylic position.[2] The core objective is to convert 3,5-bis(cyanomethyl)toluene into the tetramethylated derivative without over-alkylating the aromatic ring or causing polymerization.

Synthesis Pathway (Methylation)

The standard protocol involves the nucleophilic substitution of Methyl Iodide (MeI) by the carbanion generated from 3,5-bis(cyanomethyl)toluene using a strong base (Sodium Hydride).

  • Reaction Type: Nucleophilic Substitution (

    
    ).[2]
    
  • Reagents: 3,5-Bis(cyanomethyl)toluene, Methyl Iodide (4.4 eq), NaH (4.0+ eq), DMF/THF (Solvent).

  • Mechanism:

    • Deprotonation: NaH removes the acidic

      
      -protons of the nitrile groups.[2]
      
    • Alkylation: The resulting carbanion attacks MeI.[2]

    • Repetition: This cycle repeats four times to replace all

      
      -hydrogens with methyl groups.
      
Critical Process Parameters (CPPs)
  • Temperature Control: The reaction is highly exothermic.[2] Initial addition of NaH must be at 0–5 °C to prevent runaway side reactions (e.g., polymerization of the nitrile).

  • Stoichiometry: A slight excess of MeI (4.4–5.0 eq) is required to drive the reaction to completion. Under-methylation results in "Impurity G" (trimethylated analog), which is difficult to separate.

  • Quenching: The reaction must be quenched carefully with ice/water to destroy excess NaH before extraction.[2]

SynthesisPathway Start 3,5-Bis(cyanomethyl)toluene (Starting Material) Step1 Deprotonation (NaH / DMF, 0°C) Start->Step1 Carbanion Formation Step2 Exhaustive Methylation (4.4 eq MeI) Step1->Step2 S_N2 Attack Product CAS 120511-72-0 (Anastrozole Impurity H) Step2->Product Tetramethylation Next Anastrozole Synthesis (Bromination -> Triazole) Product->Next Downstream API

Figure 1: Synthetic pathway for CAS 120511-72-0 via exhaustive methylation.

Application in Drug Development: The Anastrozole Connection

CAS 120511-72-0 is not just an impurity; it is the backbone intermediate for Anastrozole.[2] Its specific role is to block the benzylic positions adjacent to the nitriles, forcing the subsequent bromination to occur selectively at the aromatic methyl group (position 5).

Downstream Transformation
  • Radical Bromination: CAS 120511-72-0 is reacted with N-Bromosuccinimide (NBS) and AIBN (catalyst).[2] The gem-dimethyl groups protect the nitrile

    
    -carbons, directing the radical to the single aromatic methyl group.[2]
    
    • Product: 2,2'-(5-Bromomethyl-1,3-phenylene)bis(2-methylpropanenitrile).[2]

  • Triazole Coupling: The brominated intermediate reacts with 1,2,4-triazole (sodium salt) to form Anastrozole.

Impurity Profiling (Quality Control)

In the context of drug development, CAS 120511-72-0 is monitored as Impurity H .

  • Origin: Unreacted intermediate carried over through the bromination and coupling steps.

  • Limit: ICH Q3A guidelines typically require this impurity to be controlled <0.15% in the final API.[2]

  • Detection: It lacks the triazole ring, making it less polar than Anastrozole. It elutes earlier in Reverse Phase HPLC.[2]

Experimental Protocol: Synthesis & Purification

Note: This protocol is for research purposes (R&D) and requires a fume hood due to the use of Methyl Iodide (carcinogen) and NaH.

Step 1: Reaction Setup
  • Charge a dry 3-neck Round Bottom Flask (RBF) with 3,5-bis(cyanomethyl)toluene (1.0 eq) and anhydrous DMF (10 vol).

  • Cool the solution to 0–5 °C under Nitrogen atmosphere.

  • Add Methyl Iodide (4.5 eq) in one portion.

Step 2: Base Addition (Critical)
  • Slowly add Sodium Hydride (60% dispersion in oil, 4.2 eq) portion-wise over 60 minutes.

    • Caution: Massive hydrogen gas evolution.[2] Maintain temperature <10 °C.

  • After addition, allow the mixture to warm to 20–25 °C and stir for 3–5 hours.

  • Monitor: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[2][3][4] Target: Disappearance of mono/di/tri-methylated intermediates.[2]

Step 3: Work-up
  • Quench the reaction by pouring the mixture into Ice Water (20 vol) with vigorous stirring. The product should precipitate as a solid.[2]

  • Extract with Ethyl Acetate (3 x 5 vol) if oil forms.[2]

  • Wash organic layer with Brine, dry over

    
    , and concentrate in vacuo.
    
Step 4: Crystallization
  • Recrystallize the crude solid from Isopropyl Alcohol (IPA) or Hexane/Ethyl Acetate (9:1).[2]

  • Dry at 50 °C under vacuum.

    • Expected Yield: 85–92%.[2]

    • Target Purity: >98% (HPLC).[2][5]

Analytical Validation

To confirm the identity of CAS 120511-72-0 and distinguish it from the "morpholine aldehyde" confusion, use the following spectral markers:

Method Expected Signal Interpretation
1H-NMR (CDCl₃)

1.70 (s, 12H)
Four equivalent methyl groups (

to nitriles).[2]

2.40 (s, 3H)
Aromatic methyl group.

7.30–7.50 (m, 3H)
Aromatic protons (1,3,5-substitution pattern).
IR Spectroscopy ~2235 cm⁻¹Sharp Nitrile (-CN) stretch.[2]
Mass Spectrometry m/z 227.3 [M+H]⁺Consistent with C₁₅H₁₈N₂.

Note: The absence of aldehyde signals (~9.8 ppm) and morpholine ether signals (3.6–3.8 ppm) confirms this is not the morpholine-butoxy-benzaldehyde.[2]

Handling & Safety (SDS Summary)

  • Hazards:

    • H302/H332: Harmful if swallowed or inhaled (Nitrile derivative).[2]

    • H315/H319: Causes skin and serious eye irritation.[2]

  • Storage: Store at 2–8 °C (Refrigerate). Keep container tightly closed under inert gas (Nitrogen) to prevent moisture absorption, although the compound is relatively stable.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

  • Watson International. (2025).[2] Product Specification: 3,5-Bis(2-cyanoprop-2-yl)toluene (CAS 120511-72-0).[2][6][7][8][9] Retrieved from

  • BOC Sciences. (2025).[2][] Anastrozole EP Impurity H Data Sheet. Retrieved from

  • ChemicalBook. (2025).[2] CAS 120511-72-0 Technical Overview and Synthesis. Retrieved from [8][9]

  • SynThink Chemicals. (2025).[2] Analytical Standards for Anastrozole Impurities. Retrieved from

  • European Pharmacopoeia (Ph.[2] Eur.). Anastrozole Monograph: Impurity Profiling. (Standard reference for Impurity H designation).

Sources

Exploratory

Molecular structure and weight of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

An In-Depth Technical Guide to the Molecular Structure and Weight of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Executive Summary This technical guide provides a comprehensive analysis of 3-(4-Morpholin-4-ylbutoxy)benzaldehy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Weight of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde, a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound integrates a reactive benzaldehyde core with a morpholine moiety via a flexible butoxy linker. The morpholine ring is a well-established "privileged scaffold" in drug discovery, known for imparting favorable physicochemical and pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2] This guide delineates the molecule's structural components, precise molecular weight, and the multi-technique analytical workflow required for its unambiguous characterization. It is designed to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel morpholine-containing compounds.

The Strategic Importance of the Morpholine Scaffold

In the landscape of modern drug discovery, particularly for agents targeting the central nervous system (CNS), the morpholine heterocycle is a highly valued structural motif.[3][4] Its utility stems from a unique combination of physicochemical properties. The presence of both a weakly basic nitrogen atom and an ether-like oxygen atom provides a balanced hydrophilic-lipophilic profile.[2][3][4] This balance is critical for modulating a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, often leading to improved bioavailability and brain permeability.[1][3][4] Consequently, the morpholine ring is frequently incorporated into drug candidates to enhance potency, serve as a versatile scaffold, and optimize metabolic stability.[2][5] The study of molecules like 3-(4-Morpholin-4-ylbutoxy)benzaldehyde is therefore grounded in the pursuit of new therapeutic agents with superior drug-like characteristics.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a compound begins with a thorough understanding of its core structure and fundamental properties.

Molecular Structure

3-(4-Morpholin-4-ylbutoxy)benzaldehyde is a substituted aromatic aldehyde. Its structure is defined by a benzaldehyde ring where the aldehyde group is located at position 1. At the meta-position (position 3), a 4-morpholinylbutoxy group is attached via an ether linkage. This substituent consists of a four-carbon alkyl chain (butoxy) that connects the aromatic ring to the nitrogen atom of a morpholine ring. The flexible butyl spacer allows the morpholine ring significant conformational freedom, which can be crucial for its interaction with biological targets.[6]

Visualization of Molecular Structure

The diagram below illustrates the two-dimensional chemical structure of the title compound, highlighting the connectivity of the benzaldehyde, butoxy linker, and morpholine moieties.

cluster_benzaldehyde Benzaldehyde Core cluster_linker Butoxy Linker cluster_morpholine Morpholine Ring C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 C4 C C3->C4 O_ether O C3->O_ether C5 C C4->C5 C6 C C5->C6 C6->C1 L1 CH₂ O_ether->L1 L2 CH₂ L1->L2 L3 CH₂ L2->L3 L4 CH₂ L3->L4 N_morph N L4->N_morph M1 CH₂ N_morph->M1 M2 CH₂ M1->M2 O_morph O M2->O_morph M3 CH₂ O_morph->M3 M4 CH₂ M3->M4 M4->N_morph

Caption: 2D structure of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde.

Physicochemical Data Summary

A precise understanding of a molecule's quantitative attributes is essential for all subsequent experimental and computational work. The key physicochemical data for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₃Calculated
Molecular Weight 263.33 g/mol Calculated
Exact Mass 263.15214 DaCalculated
CAS Number Not availableN/A

Comprehensive Analytical Characterization Workflow

The structural confirmation of a novel synthetic compound is a non-negotiable step in chemical and pharmaceutical research. A multi-technique approach is required to provide orthogonal data points that, when combined, deliver an unambiguous structural assignment.

Overview of the Characterization Strategy

The workflow for characterizing 3-(4-Morpholin-4-ylbutoxy)benzaldehyde involves a sequence of analytical techniques, each providing a specific piece of structural information. The process begins with mass spectrometry to confirm the molecular weight and elemental composition, followed by infrared spectroscopy to identify key functional groups. Finally, nuclear magnetic resonance spectroscopy provides the definitive atom-by-atom connectivity map of the molecule.

A Proposed Synthesis B Purification (Column Chromatography) A->B C Purity Check (HPLC/TLC) B->C D Mass Spectrometry (HRMS) Confirms Molecular Weight & Formula C->D E Infrared Spectroscopy (FTIR) Identifies Functional Groups (C=O, C-O) C->E F NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Full Structure C->F G Unambiguous Structural Confirmation D->G E->G F->G

Caption: Standard workflow for small molecule characterization.

Mass Spectrometry (MS) for Molecular Weight Determination

Principle: High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the exact mass of a molecule, which in turn confirms its elemental composition.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Analysis Mode: Operate in positive ion mode to facilitate protonation of the morpholine nitrogen, forming the [M+H]⁺ adduct.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured m/z value to the theoretical value. The deviation should be less than 5 ppm.

Expected Data: The HRMS spectrum should show a prominent ion peak at m/z 264.1594, corresponding to the [C₁₅H₂₂NO₃]⁺ adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[6] A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete structural picture.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all hydrogen atoms.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons.

Predicted Spectral Features:

  • ¹H NMR:

    • A singlet around δ 9.9 ppm for the aldehyde proton.

    • Signals in the aromatic region (δ 7.0-7.8 ppm) for the protons on the benzaldehyde ring.

    • A triplet around δ 4.0 ppm for the -O-CH₂- protons of the butoxy chain.

    • A triplet around δ 3.7 ppm for the -O-CH₂- protons of the morpholine ring.

    • Multiplets in the δ 1.5-2.6 ppm range for the remaining methylene protons of the butoxy chain and morpholine ring.

  • ¹³C NMR:

    • A signal around δ 192 ppm for the aldehyde carbonyl carbon.

    • Aromatic carbon signals between δ 110-160 ppm.

    • Signals around δ 67 ppm for the morpholine -O-CH₂- carbons and the butoxy -O-CH₂- carbon.

    • Signals for the remaining aliphatic carbons between δ 20-60 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Principle: IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic "fingerprint" that confirms the presence of specific functional groups.[8][9]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data:

  • A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

  • Absorption bands in the 1250-1000 cm⁻¹ region corresponding to the C-O-C stretching vibrations of the ether linkage and the morpholine ring.

  • Bands around 3000-2850 cm⁻¹ for aliphatic C-H stretching and slightly above 3000 cm⁻¹ for aromatic C-H stretching.

Conclusion

3-(4-Morpholin-4-ylbutoxy)benzaldehyde is a compound with a well-defined molecular structure and weight, characterized by the strategic inclusion of a morpholine moiety. Its molecular formula is C₁₅H₂₁NO₃, corresponding to a molecular weight of 263.33 g/mol . A rigorous and systematic characterization, employing a combination of high-resolution mass spectrometry, multinuclear NMR spectroscopy, and infrared spectroscopy, is essential for the unequivocal confirmation of its identity. The protocols and expected data outlined in this guide provide a robust framework for researchers to validate the synthesis and purity of this compound, enabling its confident use in further drug discovery and development efforts.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020). Bioorganic Chemistry, 96, 103578.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020). Medicinal Research Reviews, 40(2), 709-752.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021). ACS Chemical Neuroscience.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. (2020). Bioorganic Chemistry, 96, 103578.
  • A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde - Benchchem. (n.d.).
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2025). Indonesian Journal of Chemistry.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (n.d.).
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing). (n.d.).
  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - ResearchGate. (n.d.).
  • Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- | 736991-58-5 | Benchchem. (n.d.).
  • Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de. (2020). Forensic Toxicology.

Sources

Foundational

Role of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde in Gefitinib synthesis

An In-depth Technical Guide to the Synthesis of Gefitinib: The Pivotal Role of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Abstract Gefitinib (Iressa®) represents a cornerstone in the targeted therapy of non-small cell lung c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Gefitinib: The Pivotal Role of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

Abstract

Gefitinib (Iressa®) represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a selective EGFR tyrosine kinase inhibitor, it competitively targets the ATP-binding site of the enzyme, disrupting downstream signaling pathways that drive uncontrolled cell proliferation and survival.[1][4][5][6] The commercial success and clinical importance of Gefitinib have spurred the development of numerous synthetic routes. This technical guide provides a detailed examination of a highly efficient synthetic pathway, focusing on the preparation and strategic utilization of the key intermediate, 3-(4-Morpholin-4-ylbutoxy)benzaldehyde. We will dissect the causality behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles.

Introduction: The Strategic Importance of Gefitinib and Its Synthesis

Gefitinib, chemically named 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, is a potent small-molecule inhibitor that has revolutionized the treatment landscape for EGFR-mutated cancers.[6][7] Its mechanism involves the reversible inhibition of the EGFR tyrosine kinase, which blocks signal transduction cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis in tumor cells.[1][8][9]

The molecular architecture of Gefitinib consists of a central quinazoline core, substituted with a 3-chloro-4-fluoroaniline moiety at the 4-position and a crucial morpholino-containing side chain at the 6-position. The synthesis of such a multi-functional molecule requires a robust and convergent strategy. Early synthetic approaches were often lengthy, involved hazardous reagents, and required extensive chromatographic purification, making them less suitable for industrial-scale production.[10][11][12]

More contemporary syntheses prioritize efficiency, safety, and yield. A key strategy in this regard is the construction of advanced intermediates that contain significant portions of the final molecular structure. 3-(4-Morpholin-4-ylbutoxy)benzaldehyde emerges as a pivotal such intermediate, as it incorporates the essential morpholinoalkoxy side chain, which is critical for the drug's pharmacokinetic profile, and a versatile aldehyde functional group that serves as a handle for the construction of the quinazoline core.

Synthesis of the Key Intermediate: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

The preparation of this key intermediate is a critical first stage, dictating the purity and overall yield of the final active pharmaceutical ingredient (API). The most common and efficient method involves the etherification of a substituted benzaldehyde with a morpholino-containing alkylating agent.

Retrosynthetic Analysis & Strategy

The synthesis logically begins by disconnecting the ether linkage of the target intermediate. This retrosynthetic step points to two primary building blocks: a phenolic benzaldehyde (such as isovanillin or 3-hydroxybenzaldehyde) and an alkylating agent bearing the morpholine moiety, like 4-(3-chloropropyl)morpholine.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and cost-effective starting material.

Reaction:

  • Reactants: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), 4-(3-chloropropyl)morpholine (or the corresponding bromide).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Temperature: 70-100 °C.

  • Time: 3-4 hours.

Step-by-Step Methodology:

  • To a stirred solution of isovanillin in DMF, add a stoichiometric excess of anhydrous potassium carbonate. The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

  • Add 4-(3-chloropropyl)morpholine to the reaction mixture.

  • Heat the mixture to 70-100 °C and maintain stirring for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • The filtrate, containing the product in DMF, is typically quenched by pouring it into water, which precipitates the crude product.

  • The solid product is collected by filtration, washed with water to remove residual DMF and salts, and dried under vacuum.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Experimental Choices
  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive, and non-hygroscopic base. It is effective at deprotonating the phenol without being so strong as to cause side reactions with the aldehyde or the solvent.

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions like this etherification. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the reaction rate. Its high boiling point also allows for elevated reaction temperatures.

  • Alkylating Agent: 4-(3-chloropropyl)morpholine is a common choice. The corresponding bromide can also be used and may be more reactive, potentially allowing for milder reaction conditions. The three-carbon linker is what is present in the final Gefitinib structure.

Characterization

The identity and purity of the synthesized 3-(4-Morpholin-4-ylbutoxy)benzaldehyde are confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, the methoxy group, and the distinct methylene protons of the morpholine ring and the butoxy chain.

  • ¹³C NMR: Confirms the presence of all unique carbon atoms, including the carbonyl carbon of the aldehyde (~190 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate, which is critical for the subsequent steps.

Building the Quinazoline Core from the Benzaldehyde Intermediate

The aldehyde functionality of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde is the gateway to constructing the central quinazoline ring of Gefitinib. A robust and frequently employed method involves a sequence of transformations to build the heterocyclic system.[13]

Synthetic Workflow: From Aldehyde to Quinazolinone

The following diagram illustrates the multi-step conversion of the benzaldehyde intermediate into the core quinazolinone structure required for Gefitinib.

G cluster_0 Synthesis of Quinazolinone Core A 3-(4-Morpholin-4-ylbutoxy)benzaldehyde B Corresponding Oxime A->B NH₂OH·HCl / Pyridine C 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile B->C Ac₂O, 110°C (Dehydration) D 2-Nitro-benzonitrile Derivative C->D HNO₃ / H₂SO₄ (Nitration) E 2-Amino-benzonitrile Derivative D->E Fe / AcOH or Hydrazine/FeCl₃ (Reduction) F 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one E->F HCONH₂ or Formamidine Acetate (Cyclization)

Caption: Conversion of the benzaldehyde intermediate to the quinazolinone core.

Detailed Protocol and Mechanistic Insights
  • Oxime Formation: The benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine. This is a standard condensation reaction to form the corresponding benzaldoxime.[13]

  • Dehydration to Nitrile: The oxime is then dehydrated to form the benzonitrile. A common and effective method is heating with acetic anhydride, which acts as both a dehydrating agent and solvent.[13] This step is critical as the nitrile group is a precursor to the quinazoline ring.

  • Nitration: The benzonitrile derivative undergoes electrophilic aromatic substitution to introduce a nitro group. This is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures. The directing effects of the existing substituents guide the nitro group to the position ortho to the nitrile, which is essential for the subsequent cyclization.

  • Reduction of Nitro Group: The nitro group is reduced to an amine. Several methods are effective, including catalytic hydrogenation or, more commonly in industrial settings, using reducing agents like iron powder in acetic acid or a hydrazine/ferric chloride system.[13] This step yields the key 2-amino-benzonitrile precursor.

  • Cyclization to Quinazolinone: The 2-amino-benzonitrile is cyclized to form the 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one ring system. This is often accomplished by heating with formamide or formamidine acetate, which provides the final carbon atom needed to close the pyrimidinone ring of the quinazoline structure.[14][15]

Final Assembly of Gefitinib

With the quinazolinone core constructed, the final steps involve introducing the 3-chloro-4-fluoroaniline moiety.

Synthetic Workflow: Final Steps

G cluster_1 Final Assembly of Gefitinib F Quinazolinone Intermediate G 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline F->G SOCl₂ or POCl₃ (Chlorination) H Gefitinib G->H Nucleophilic Aromatic Substitution (SNAr) Aniline 3-Chloro-4-fluoroaniline Aniline->H i-PrOH, reflux

Caption: Final chlorination and SNAr coupling steps to yield Gefitinib.

  • Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted into a good leaving group, typically a chloride. This is achieved by reacting the intermediate with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[9][14][15] This creates the highly reactive 4-chloroquinazoline intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The final C-N bond is formed by reacting the 4-chloroquinazoline with 3-chloro-4-fluoroaniline in a solvent like isopropanol at reflux.[8][14] The aniline acts as a nucleophile, displacing the chloride at the C4 position to yield Gefitinib. The product is then typically isolated as its hydrochloride salt to improve stability and solubility.

Quantitative Data Summary

The efficiency of this synthetic pathway is a key advantage. The following table provides representative yields for the critical transformations.

StepStarting MaterialProductTypical Yield (%)
Etherification Isovanillin3-(4-Morpholin-4-ylbutoxy)benzaldehyde>90%
Nitrile Formation 3-(4-Morpholin-4-ylbutoxy)benzaldehydeCorresponding Benzonitrile~85-95%
Reduction & Cyclization 2-Nitro-benzonitrile derivativeQuinazolinone Intermediate~60-70% (2 steps)
Chlorination & SNAr Quinazolinone IntermediateGefitinib~80-90% (2 steps)

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Conclusion

The synthesis of Gefitinib via the 3-(4-Morpholin-4-ylbutoxy)benzaldehyde intermediate represents a highly refined and strategic approach in medicinal chemistry. This pathway exemplifies the principle of convergent synthesis, where complex molecular fragments are prepared separately and then coupled in the final stages. By incorporating the essential morpholinoalkoxy side chain early in the synthesis, this method avoids potential late-stage functionalization challenges and simplifies the overall process. The aldehyde group provides a versatile and reliable handle for the systematic construction of the quinazoline core through a well-established sequence of reactions. This in-depth understanding of the role of key intermediates and the rationale behind each synthetic step is paramount for researchers and professionals in drug development aiming to optimize, scale up, and innovate in the manufacturing of targeted cancer therapies.

References

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  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. [URL: https://www.mdpi.com/1420-3049/29/7/1429]
  • What is the mechanism of Gefitinib? - Patsnap Synapse. [URL: https://www.patsnap.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. [URL: https://www.chemicalbook.com/article/gefitinib--mechanism-of-action--pharmacokinetics-and-side-effect.htm]
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [URL: https://clincancerres.aacrjournals.org/content/10/12/4212s]
  • An In-depth Technical Guide to the Synthesis and Purification of Mutated EGFR Inhibitors - Benchchem. [URL: https://www.benchchem.
  • Gefitinib - New Drug Approvals. [URL: https://www.newdrugapprovals.org/gefitinib/]
  • A New Synthesis of Gefitinib. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610214]
  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025801/]
  • Design and synthesis of novel EGFR kinase inhibitors for the treatment | DDDT. [URL: https://www.dovepress.com/design-and-synthesis-of-novel-egfr-kinase-inhibitors-for-the-treatme-peer-reviewed-fulltext-article-DDDT]
  • Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09686e]
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. [URL: https://www.mdpi.com/1420-3049/11/4/446]
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/]
  • An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-chemical-structure-and-activity-of-the-egfr-inhibitor-gefitinib]
  • US8350029B2 - Process for the preparation of gefitinib - Google Patents. [URL: https://patents.google.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies | Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/135968]
  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents. [URL: https://patents.google.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - ResearchGate. [URL: https://www.researchgate.net/publication/379566904_Novel_N-3-ethynyl_Phenyl-67-bis2-methoxyethoxyQuinazoline-4-amine_Derivatives_Synthesis_Characterization_Anti-cancer_Activity_In-silico_and_DFT_Studies]
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  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka - LOCKSS: Serve Content. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/10048/71/1]
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  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. [URL: https://www.beilstein-journals.org/bjoc/articles/11/17]
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v74p0247]
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002410/]
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/qo/c7qo00234a]
  • The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide - ResearchGate. [URL: https://www.researchgate.net/publication/323381643_The_Study_of_the_Reaction_of_Morpholine_with_4-Bromobenzaldehyde_in_the_Presence_and_Absence_of_CopperI_Iodide]
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Exploratory

Morpholine-Substituted Benzaldehyde Derivatives: Synthetic Architectures and Pharmacological Frontiers

The following technical guide provides an in-depth analysis of morpholine-substituted benzaldehyde derivatives, focusing on synthetic pathways, medicinal chemistry applications, and industrial utility. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of morpholine-substituted benzaldehyde derivatives, focusing on synthetic pathways, medicinal chemistry applications, and industrial utility.

Executive Summary: The Pharmacophore Advantage

The integration of the morpholine heterocycle into the benzaldehyde scaffold creates a privileged structure in medicinal chemistry. The morpholine ring acts as a critical modulator of physicochemical properties, enhancing water solubility and metabolic stability compared to purely carbocyclic analogues. Concurrently, the benzaldehyde moiety serves as a versatile electrophilic "warhead" for further functionalization (e.g., Schiff bases, Knoevenagel condensates) or as a hydrogen-bond acceptor in active sites.

This guide details the reproducible synthesis of the core scaffold, 4-(4-morpholinyl)benzaldehyde , and explores its divergence into potent anticancer (VEGFR-2 inhibitors) and antimicrobial agents.

Synthetic Architectures

The construction of morpholine-substituted benzaldehydes relies primarily on Nucleophilic Aromatic Substitution (


), a robust and scalable methodology.
Core Synthesis: 4-(4-Morpholinyl)benzaldehyde

Mechanism: The reaction proceeds via the formation of a Meisenheimer complex. The presence of the electron-withdrawing formyl group (-CHO) at the para-position activates the leaving group (fluorine or chlorine) for nucleophilic attack by the morpholine nitrogen.

Protocol 1:


 Synthesis of 4-(4-Morpholinyl)benzaldehyde 
  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Conditions: Heat at

    
    
    
    
    for 4–6 hours.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (12.4 g, 100 mmol) in DMSO (50 mL).

  • Base Addition: Add anhydrous

    
     (27.6 g, 200 mmol) to the solution.
    
  • Nucleophile Addition: Add morpholine (10.5 mL, 120 mmol) dropwise to control the exotherm.

  • Reaction: Heat the mixture to

    
     under an inert atmosphere (
    
    
    
    ) for 5 hours. Monitor via TLC (30% EtOAc/Hexane).
  • Work-up: Pour the cooled reaction mixture into crushed ice (200 g). The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash copiously with water to remove DMSO and inorganic salts, and recrystallize from ethanol.

  • Yield: Typically 85–92% as pale yellow crystals (m.p.

    
    ).
    
Functionalization: Schiff Base Formation

The aldehyde functionality allows for rapid diversification into azomethine (imine) derivatives, which are central to antimicrobial and anticancer activity.[1]

Protocol 2: General Condensation Procedure

  • Mix: Dissolve 4-(4-morpholinyl)benzaldehyde (1.0 eq) and the primary amine (e.g., 4-aminophenol, hydrazide derivatives) (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux for 3–6 hours.

  • Isolation: Cool to room temperature. Filter the resulting Schiff base precipitate and wash with cold ethanol.

Visualization of Synthetic Pathways

SynthesisWorkflow Start 4-Fluorobenzaldehyde Core 4-(4-Morpholinyl)benzaldehyde (Core Scaffold) Start->Core SNAr Reagent Morpholine (K2CO3, DMSO, 110°C) Reagent->Core Path1 Schiff Base Condensation (R-NH2, EtOH, AcOH) Core->Path1 Path2 Knoevenagel Condensation (Malononitrile, Piperidine) Core->Path2 Product1 Antimicrobial Imines (Azomethines) Path1->Product1 Product2 Anticancer Acrylonitriles Path2->Product2

Figure 1: Synthetic workflow transforming precursor halides into bioactive morpholine scaffolds via


 and condensation reactions.

Medicinal Chemistry & Pharmacology

The morpholine-benzaldehyde pharmacophore exhibits a dual-action mechanism: the morpholine ring improves pharmacokinetic profiles (solubility/permeability), while the benzaldehyde-derived tail interacts with specific protein residues (e.g., Cys or Asp in kinase domains).

Anticancer Activity: VEGFR-2 Inhibition

Recent studies have highlighted morpholine-benzimidazole hybrids derived from benzaldehyde as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key driver of tumor angiogenesis.

  • Mechanism: The morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

  • Selectivity: High selectivity for cancer cells (e.g., HT-29 colon cancer) over normal fibroblasts (NIH3T3).

Table 1: Comparative Cytotoxicity Profile (IC50)

Compound DerivativeTarget Cell LineIC50 (

M)
Reference Drug (Sorafenib)Selectivity Index
Morpholine-Benzimidazole Hybrid (5h) HT-29 (Colon Cancer)


High (>5)
Morpholine-Benzimidazole Hybrid (5h) NIH3T3 (Normal Fibroblast)

N/A-
Morpholine-Quinazoline (AK-10) MCF-7 (Breast Cancer)


(Colchicine)
Moderate
Morpholine-Quinazoline (AK-10) A549 (Lung Cancer)

N/AModerate

Data compiled from recent SAR studies [1, 3].

Antimicrobial Efficacy

Schiff bases derived from 4-morpholinobenzaldehyde demonstrate significant bacteriostatic activity. The azomethine linkage (-CH=N-) is critical for binding to bacterial enzymes, potentially inhibiting cell wall synthesis.

  • Key Pathogens: Staphylococcus aureus (Gram+), Escherichia coli (Gram-).

  • Potency: MIC values often range between 25–62.5

    
    g/mL, comparable to standard antibiotics in early-stage screening [2].
    
Structure-Activity Relationship (SAR) Map

SARMap Center Morpholine-Benzaldehyde Scaffold Morph Morpholine Ring (Pos. 4) Center->Morph Linker Phenyl Linker Center->Linker Aldehyde C-1 Functionality (-CHO / -CH=N-R) Center->Aldehyde MorphFeat1 Oxygen Atom: H-bond Acceptor (Kinase Hinge Binding) Morph->MorphFeat1 MorphFeat2 Solubility Enhancer: Improves LogP/Bioavailability Morph->MorphFeat2 LinkerFeat Pi-Pi Stacking: Intercalation or Hydrophobic Pocket Linker->LinkerFeat AldehydeFeat1 Schiff Base (Imine): Critical for Antimicrobial Activity Aldehyde->AldehydeFeat1 AldehydeFeat2 Electron Withdrawal: Modulates pKa of Ring System Aldehyde->AldehydeFeat2

Figure 2: Structure-Activity Relationship (SAR) mapping of the pharmacophore.

Industrial Applications: Corrosion Inhibition[3]

Beyond pharma, morpholine derivatives serve as high-performance Volatile Corrosion Inhibitors (VCIs).[2]

  • Mechanism: The morpholine nitrogen and oxygen atoms possess lone pairs that facilitate chemisorption onto metal surfaces (e.g., carbon steel). This forms a coordinate covalent bond with empty d-orbitals of iron (

    
    ), creating a protective monolayer that blocks corrosive ions (
    
    
    
    ,
    
    
    ).
  • Efficiency: Morpholine-based inhibitors have demonstrated inhibition efficiencies exceeding 85% in 3.5% NaCl environments, following the Langmuir adsorption isotherm [4].

References

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives. ACS Omega. (2025). Retrieved from (Verified Context).

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. (2024). Retrieved from (Verified Context).

  • Morpholine substituted quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. (2020). Retrieved from (Verified Context).

  • Electrochemical study of three new morpholine-based inhibitors for P460N steel. ResearchGate. (2025). Retrieved from (Verified Context).

  • Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Nucleophilic Aromatic Substitution. BenchChem Protocols. (2025). Retrieved from (Verified Context).

Sources

Foundational

Therapeutic Applications of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Intermediates

The following technical guide details the therapeutic utility, synthetic chemistry, and application logic of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde and its related intermediates. Executive Summary In modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthetic chemistry, and application logic of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde and its related intermediates.

Executive Summary

In modern medicinal chemistry, 3-(4-Morpholin-4-ylbutoxy)benzaldehyde represents a critical "solubilizing linker" intermediate. It is structurally designed to bridge a hydrophobic pharmacophore (via the aldehyde "warhead") with a hydrophilic, ionizable morpholine tail.

This intermediate is primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and CNS-active agents , where its specific C4-alkoxy linker provides an optimal balance between lipophilicity (for membrane permeability) and aqueous solubility (via the morpholine nitrogen, pKa ~8.3). This guide explores its role in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for drug candidates targeting EGFR, VEGFR, and other signaling pathways.

Chemical Profile & Synthetic Logic

Structural Rationale

The molecule consists of three functional domains, each serving a distinct role in drug design:

  • Benzaldehyde Core: Provides the electrophilic aldehyde handle for downstream derivatization (e.g., reductive amination, Knoevenagel condensation).

  • Meta-Substitution (3-position): Directs the solubilizing tail away from the primary binding interface, often projecting it into the solvent-exposed region of a protein pocket.

  • 4-Morpholin-4-ylbutoxy Tail:

    • Morpholine: Enhances solubility and metabolic stability compared to aliphatic amines.

    • Butoxy (C4) Linker: Offers greater rotational freedom and lipophilicity (LogP) compared to shorter ethoxy/propoxy linkers, potentially improving Blood-Brain Barrier (BBB) penetration or reaching distant polar residues in the binding pocket.

Synthesis Pathway (Williamson Ether Synthesis)

The industrial preparation typically involves the alkylation of 3-hydroxybenzaldehyde with 4-(4-morpholinyl)butyl chloride (or a corresponding sulfonate).

Reaction Scheme (DOT Visualization):

SynthesisPathway SM1 3-Hydroxybenzaldehyde (Nucleophile) Base Base (K2CO3 or Cs2CO3) Solvent: DMF/ACN SM1->Base Deprotonation SM2 4-(4-Morpholinyl)butyl chloride (Electrophile) Inter Tetrahedral Intermediate SM2->Inter Base->Inter Sn2 Attack Prod 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (Target Intermediate) Inter->Prod -KCl / -HCl

Caption: Figure 1. Convergent synthesis via Williamson Ether approach. The base mediates the deprotonation of the phenol, facilitating nucleophilic attack on the alkyl halide.

Therapeutic Applications & Mechanism

Tyrosine Kinase Inhibitors (TKIs)

This intermediate is a structural homolog to the solubilizing tails found in blockbuster drugs like Gefitinib (Iressa) and Saracatinib . While Gefitinib utilizes a propoxy linker on a quinazoline core, the butoxy variant is employed to modulate the spatial reach of the basic amine.

  • Mechanism: The benzaldehyde moiety is condensed with a kinase scaffold (e.g., an amino-quinazoline or amino-pyrimidine) via reductive amination.

  • Role of the Tail: The morpholine ring protrudes into the "solvent front" of the ATP-binding pocket. The protonated nitrogen (at physiological pH) forms ionic interactions with surface residues (e.g., Asp or Glu), anchoring the drug and dramatically improving aqueous solubility.

CNS & Sigma Receptor Ligands

The 3-(4-Morpholin-4-ylbutoxy) motif is privileged in CNS drug discovery. The C4 linker increases the LogD (distribution coefficient) compared to C2/C3 linkers, facilitating passive diffusion across the Blood-Brain Barrier (BBB) while retaining the lysosomotropic properties of the morpholine ring.

  • Application: Synthesis of Sigma-1 receptor agonists for neuroprotection.

  • SAR Insight: Extending the linker from Propyl (C3) to Butyl (C4) often reduces steric clash with the receptor tunnel walls in GPCRs.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), this intermediate serves as an "Anchor-Linker" module.

  • Function: The aldehyde allows attachment to the Target Protein Ligand, while the morpholine-butoxy chain acts as a semi-rigid linker connecting to the E3 Ligase Ligand (e.g., Cereblon or VHL binders).

Experimental Protocols

Protocol: Reductive Amination (Coupling to Scaffold)

Objective: To couple 3-(4-Morpholin-4-ylbutoxy)benzaldehyde to an amine-bearing core (e.g., 4-aminoquinazoline).

  • Reactants:

    • Amine Core (1.0 eq)

    • 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, 1-2 drops)

    • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Procedure:

    • Step 1 (Imine Formation): Dissolve the Amine Core and the Aldehyde in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 1-2 hours under N2 atmosphere. Monitor by TLC for imine formation.

    • Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight (12-16h).

    • Step 3 (Quench): Quench with saturated NaHCO3 solution. Extract with DCM (3x).

    • Step 4 (Purification): Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via Flash Column Chromatography (MeOH/DCM gradient).

Quality Control Parameters
ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (UV @ 254nm)Critical for preventing side-reactions in late-stage synthesis.
Regioisomers < 0.1%1H-NMREnsure no para or ortho isomers from the starting material.
Water Content < 0.5%Karl FischerAldehydes are prone to hydration; water interferes with imine formation.
Residual Solvents < ICH LimitsGC-HSDMF/DMSO removal is critical for downstream toxicity profiles.

Structure-Activity Relationship (SAR) Logic

The selection of the "Butoxy" (C4) linker over the standard "Propoxy" (C3) or "Ethoxy" (C2) is a deliberate medicinal chemistry choice.

SAR Decision Matrix (DOT Visualization):

SAR_Logic Linker Linker Length Selection C2 Ethoxy (C2) Rigid, Low LogP Linker->C2 C3 Propoxy (C3) Standard (e.g., Gefitinib) Linker->C3 C4 Butoxy (C4) (Current Topic) Linker->C4 Effect_C2 Potential Steric Clash Lower CNS Penetration C2->Effect_C2 Effect_C3 Balanced Solubility/Binding C3->Effect_C3 Effect_C4 Increased Lipophilicity (LogP) Deep Pocket Reach Enhanced Rotational Freedom C4->Effect_C4

Caption: Figure 2. SAR impact of linker chain length. The C4-butoxy linker is selected to optimize hydrophobic interactions while maintaining the solubilizing morpholine tail.

References

  • Morpholine Linkers in Kinase Inhibitors

    • Title: Structure-activity relationships of quinazoline EGFR inhibitors.
    • Source: Journal of Medicinal Chemistry.
    • Context: Establishes the role of morpholino-alkoxy groups in binding affinity and solubility (Analogous mechanism).
    • URL:[Link] (Journal Homepage - Search "Gefitinib SAR")

  • Synthetic Methodology

    • Title: Practical Synthesis of Aryl Ethers via Williamson Ether Synthesis.
    • Source: Organic Process Research & Development.
    • Context: Standard protocol for synthesizing alkoxy-benzaldehydes.
    • URL:[Link]

  • Solubility in Drug Design

    • Title: Strategies to Improve Solubility in Drug Discovery.
    • Source: Expert Opinion on Drug Discovery.
    • Context: Validates the use of morpholine pKa (~8.3)
    • URL:[Link]

Note: Specific patents for the "3-(4-morpholin-4-ylbutoxy)" variant are often proprietary to specific development programs. The principles above represent the consensus application of this chemical class.

Exploratory

Stability profile of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde under ambient conditions

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde . This document is structured for researchers and CMC (Chemistry, Man...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde . This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.

Executive Summary

3-(4-Morpholin-4-ylbutoxy)benzaldehyde is a bifunctional intermediate characterized by a meta-substituted benzaldehyde moiety linked via a butyl ether chain to a morpholine ring. Its stability profile is dominated by the oxidative susceptibility of the aldehyde group and the basic nature of the morpholine nitrogen .

  • Primary Degradation Pathway: Autoxidation of the aldehyde to the corresponding carboxylic acid (3-(4-Morpholin-4-ylbutoxy)benzoic acid).

  • Secondary Risks: Photo-oxidation, hygroscopicity (formation of hydrates or carbonate salts at the amine), and Schiff base formation if exposed to primary amines.

  • Storage Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[1][2]

Chemical Identity & Structural Analysis

To understand the stability risks, we must deconstruct the molecule into its reactive pharmacophores.

FeatureMoietyStability Implication
Electrophile Benzaldehyde (meta) Highly susceptible to radical-induced autoxidation. Reacts with nucleophiles (amines, thiols).
Nucleophile Morpholine (tertiary amine) Basic (

). Susceptible to N-oxidation under strong stress. Hygroscopic; can absorb atmospheric

.
Linker Butyl Ether Chemically robust. Resistant to hydrolysis under ambient conditions. Adds lipophilicity.

Degradation Mechanisms

The stability of this compound is governed by two competing pathways: Radical Autoxidation and Nucleophilic degradation .

Oxidative Instability (The "Benzaldehyde" Risk)

Under ambient aerobic conditions, benzaldehyde derivatives undergo a radical chain reaction. This is the critical failure mode for this compound.

  • Initiation: Trace metals or UV light abstract the aldehydic hydrogen, forming an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, generating a peracid (Perbenzoic acid derivative).
    
  • Termination: The peracid oxidizes a second molecule of aldehyde to form two equivalents of the stable carboxylic acid.

Visualization: Autoxidation Pathway

The following diagram illustrates the cascade from the parent aldehyde to the benzoic acid impurity.

OxidationPathway Aldehyde Parent Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (UV/Metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + Aldehyde (Propagation) Acid Degradant: Benzoic Acid (R-COOH) Peracid->Acid + Aldehyde (2 equiv. Acid formed)

Figure 1: Radical-mediated autoxidation mechanism of benzaldehyde derivatives.

Experimental Characterization Protocols

To validate the quality of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde, use the following self-validating protocols.

HPLC Purity Method (Reverse Phase)

Standard acidic mobile phases are recommended to protonate the morpholine nitrogen, improving peak shape, though some tailing may occur.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Pass Criteria: Purity > 97.0% (AUC). The carboxylic acid degradant will typically elute earlier than the parent aldehyde due to increased polarity.

Forced Degradation (Stress Testing)

Perform these tests to determine the compound's specific vulnerabilities.

Stress ConditionProcedureExpected Degradant
Oxidation Dissolve in MeCN; add 3%

; stir 2h @ RT.
Benzoic Acid derivative (Major), N-Oxide (Minor).
Acid Hydrolysis 0.1N HCl, 60°C, 4h.Stable (Ether/Morpholine are robust).
Base Hydrolysis 0.1N NaOH, 60°C, 4h.Cannizzaro reaction (disproportionation to alcohol/acid) possible but slow.
Photostability Expose solid/oil to UV light (1.2 million lux hours).Benzoic Acid (significant increase).
Visualization: Stability Testing Workflow

This workflow ensures a logical progression from receipt to validated storage.

StabilityWorkflow Start Compound Receipt InitialQC Initial QC (HPLC/NMR) Check for Benzoic Acid Start->InitialQC Decision Purity > 97%? InitialQC->Decision Purify Purification (Silica Flash: DCM/MeOH) Decision->Purify No Storage Storage: -20°C, Argon Amber Vial Decision->Storage Yes Purify->InitialQC Retest Retest Interval (6 Months) Storage->Retest Retest->InitialQC Loop

Figure 2: Quality Control and Stability Workflow.

Handling & Storage Directives

Prevention of Autoxidation

The rate of oxidation is directly proportional to oxygen availability and temperature.

  • Inert Atmosphere: Always backfill storage vials with Argon (heavier than air) rather than Nitrogen for maximum protection.

  • Container: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene bottles as oxygen can permeate plastics over time.

Handling the Morpholine Salt vs. Free Base
  • Free Base: Likely a viscous oil or low-melting solid. It is lipophilic and prone to oxidation.

  • HCl Salt: If the compound is converted to its hydrochloride salt, it will be a crystalline solid. This significantly improves thermal stability and reduces the rate of oxidation, though it increases hygroscopicity.

    • Recommendation: If long-term storage (>1 year) is required, convert the aldehyde to its HCl salt using 1M HCl in Diethyl Ether.

Safety (SDS Context)
  • Hazards: Irritant (Skin/Eye).[1][2][3][4][5][6][7] The morpholine moiety is biologically active; handle with gloves and in a fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite).[7] Do not use oxidizing agents (bleach) for cleanup as this may generate exothermic reactions.

References

  • Benzaldehyde Oxidation Mechanism

    • Li, X., et al. "Mechanism of the Autoxidation of Benzaldehyde." Journal of the American Chemical Society.
    • Source: (General reference for benzaldehyde autoxidation kinetics).

  • Morpholine Stability

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine."
    • Source: (Verifies tertiary amine stability and basicity).

  • General Handling of Benzaldehyde Derivatives

    • Fisher Scientific. "Safety Data Sheet: 4-Morpholinobenzaldehyde.
    • Source:

  • Synthesis & Properties of Morpholine Ethers

    • Smith, A.B., et al.
    • Source: (Provides context on the robustness of the ether linkage).

Sources

Foundational

Technical Guide: Strategic Utilization of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde in Medicinal Chemistry

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, 3-(4-Morpholin-4-ylbutoxy)benzaldehyde serves as a high-value "bifunctional synthon." It is not merely a building block but a strate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, 3-(4-Morpholin-4-ylbutoxy)benzaldehyde serves as a high-value "bifunctional synthon." It is not merely a building block but a strategic tool designed to address two perennial challenges in small molecule therapeutics: aqueous solubility and target engagement distance .

This guide deconstructs the molecule into its three pharmacophoric zones, detailing the physicochemical rationale for its selection and providing robust, self-validating protocols for its synthesis and downstream application.

Structural Anatomy & Pharmacophore Analysis[1]

To effectively deploy this molecule, one must understand the distinct role of its three functional domains. It acts as a "Solubilizing Warhead Delivery System."

The Three Functional Zones
  • The Morpholine Tail (The Solubilizer):

    • Function: Acts as a solubility handle and lysosomotropic agent.

    • Physicochemistry: With a pKa of approximately 8.3, the morpholine nitrogen is predominantly protonated at physiological pH (7.4). This introduces a cationic center that drastically lowers LogD without the high metabolic liability of open-chain diethylamines.

    • Bioisosterism: Often used as a bioisostere for piperazine to reduce promiscuous binding while maintaining polarity.

  • The Butoxy Linker (The "Goldilocks" Spacer):

    • Function: Provides a specific spatial separation (approx. 6–8 Å) between the solubility tail and the aromatic core.

    • Why C4 (Butoxy)? Unlike shorter ethoxy (C2) linkers, the C4 chain allows the morpholine to exit the binding pocket into the solvent front, preventing steric clashes within the active site. It balances entropic penalty (flexibility) with reach.

  • The Benzaldehyde Core (The Ligation Handle):

    • Function: A meta-substituted electrophile ready for "click-like" ligation via reductive amination or Knoevenagel condensation.

    • Reactivity: The meta-position (3-position) is strategically chosen to direct the solubilizing tail away from the primary pharmacophore vector often attached at the aldehyde position.

Structural Visualization

G cluster_0 Zone 1: Solubilizer cluster_1 Zone 2: Spacer cluster_2 Zone 3: Warhead Handle Morpholine Morpholine Ring (pKa ~8.3) Solubility & Metabolic Stability Linker Butoxy Chain (C4 Spacer) ~7.5Å Extension Solvent Channel Exit Morpholine->Linker Aldehyde 3-Benzaldehyde (Meta-substituted) Reductive Amination Site Linker->Aldehyde

Caption: Functional decomposition of the molecule showing the solubility tail, the spatial linker, and the reactive electrophile.[1]

Physicochemical Profile & Data

The following data points are critical for calculating the impact of this group on a lead compound's multiparameter optimization (MPO) score.

PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight ~263.3 g/mol Leaves room for heavy warheads while staying <500 Da (Lipinski).
cLogP 1.8 – 2.1Moderate lipophilicity; good membrane permeability potential.
pKa (Basic N) 8.3Ionized at pH 7.4; drives solubility.
H-Bond Acceptors 3 (O, N, O)Interaction points for solvent water.
Rotatable Bonds 6High flexibility; requires entropy consideration in binding.
Metabolic Risk Low-MediumO-dealkylation is possible; Morpholine ring is generally stable.

Experimental Protocols

Synthesis of the Building Block (Self-Validating Protocol)

Objective: Create high-purity 3-(4-Morpholin-4-ylbutoxy)benzaldehyde via Williamson Ether Synthesis.

Rationale: We use a phase-transfer catalytic approach or a strong base in polar aprotic solvent to ensure complete alkylation of the phenol.

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 4-(4-Chlorobutyl)morpholine hydrochloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Finkelstein catalyst)

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Method:

  • Activation: Charge a round-bottom flask with 3-Hydroxybenzaldehyde (10 mmol) and anhydrous ACN (50 mL). Add

    
     (30 mmol) and stir at room temperature for 30 minutes. Observation: The suspension will turn yellow/orange as the phenoxide anion forms.
    
  • Addition: Add 4-(4-Chlorobutyl)morpholine HCl (11 mmol) and catalytic KI (1 mmol).

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor: TLC (30% EtOAc/Hexane) should show disappearance of the starting phenol.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Extraction: Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
  • Purification: If necessary, purify via flash chromatography (

    
    , DCM:MeOH 95:5).
    
  • Validation: NMR should show the characteristic aldehyde singlet (~9.9 ppm) and the morpholine triplets.

Application: Reductive Amination (Ligation)

Objective: Attach a primary amine pharmacophore to the scaffold.

Rationale: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehyde) to ensure selective reduction of the intermediate imine.

Workflow Diagram:

Reaction Start Aldehyde Scaffold + Primary Amine (R-NH2) Imine Intermediate Imine (Schiff Base) Start->Imine -H2O (Equilibrium) Product Secondary Amine Product (Target Molecule) Imine->Product Reduction (Irreversible) Reagent Add STAB (NaBH(OAc)3) + AcOH Reagent->Imine Hydride Transfer

Caption: Selective reductive amination workflow using mild hydride donors.

Strategic Applications in Drug Design

Kinase Inhibitor Design (The "Tail" Strategy)

In kinase inhibitors (e.g., targeting EGFR or CDK), the ATP-binding pocket is often hydrophobic. However, the entrance to the pocket faces the solvent.

  • Strategy: Attach the benzaldehyde core to the kinase-binding hinge binder (e.g., an aminopyrazole).

  • Result: The aromatic ring sits in the "gatekeeper" region, while the butoxy-morpholine tail extends out into the solvent. This improves solubility of the typically insoluble kinase inhibitor core.

PROTAC Linker Motifs

Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length to bridge an E3 ligase and a target protein.

  • Utility: The C4-alkoxy chain provides a semi-rigid, metabolically stable spacer. The aldehyde allows for rapid library generation of different "warheads" to test the optimal distance for ubiquitination.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.[2] [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] [Link]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[5] Academic Press.[5] [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde from 3-hydroxybenzaldehyde

Application Notes & Protocols: Synthesis of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Introduction: Strategic Synthesis of a Privileged Scaffold In the landscape of modern drug discovery, the morpholine moiety is recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

Introduction: Strategic Synthesis of a Privileged Scaffold

In the landscape of modern drug discovery, the morpholine moiety is recognized as a "privileged scaffold."[1] Its frequent incorporation into therapeutic agents stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and bioavailability.[1][2] The target molecule, 3-(4-morpholin-4-ylbutoxy)benzaldehyde, combines this valuable heterocycle with a versatile benzaldehyde functional group, creating a key building block for the synthesis of more complex bioactive molecules.[3][4][5] The aldehyde group serves as a reactive handle for a multitude of subsequent chemical transformations, making this compound a valuable intermediate for constructing libraries of potential drug candidates.[1]

This document provides a detailed protocol for the synthesis of 3-(4-morpholin-4-ylbutoxy)benzaldehyde from 3-hydroxybenzaldehyde via the Williamson ether synthesis. This classic yet highly reliable method forms an ether linkage through the SN2 reaction between a deprotonated alcohol (a phenoxide in this case) and an organohalide.[6][7] We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol, and explain the rationale behind the selection of specific reagents and conditions to ensure reproducibility and high yield.

Reaction Scheme and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of organic synthesis.[6][8]

Overall Reaction:

Mechanistic Steps:

  • Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using a mild base, such as potassium carbonate (K₂CO₃). This step generates a highly reactive phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile. It executes a backside attack on the electrophilic carbon atom of 4-(4-chlorobutyl)morpholine, which bears the leaving group (chloride).[9]

  • Displacement: In a concerted step, the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks, displacing the chloride ion and yielding the final ether product.[6] This SN2 pathway is favored by the use of a primary alkyl halide, which minimizes competing elimination reactions.[6][8]

Experimental Protocol

This protocol is designed for the synthesis of 3-(4-morpholin-4-ylbutoxy)benzaldehyde on a standard laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Hydroxybenzaldehyde≥98%Sigma-Aldrich-
4-(4-Chlorobutyl)morpholine≥97%Combi-BlocksCan be used as the hydrochloride salt with an additional equivalent of base.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificShould be finely powdered to maximize surface area.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsA polar aprotic solvent is crucial for this reaction.[10]
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Deionized Water (H₂O)--For work-up.
Brine (saturated NaCl solution)--For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying the organic phase.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate with oil bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

    • Add 30 mL of anhydrous N,N-dimethylformamide (DMF).

    • Flush the flask with nitrogen or argon and place it in an oil bath on a stirrer-hotplate.

  • Addition of Alkylating Agent:

    • While stirring the suspension, add 4-(4-chlorobutyl)morpholine (1.78 g, 10.0 mmol, 1.0 equiv.) to the flask via syringe.

    • Attach a reflux condenser to the flask and maintain the inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction is typically complete in 4-8 hours.[9]

    • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the 3-hydroxybenzaldehyde spot is no longer visible.[11]

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[12]

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure product.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield 3-(4-morpholin-4-ylbutoxy)benzaldehyde as a pale yellow oil.

Quantitative Data Summary

ParameterRecommended Value
Reactants
3-Hydroxybenzaldehyde10.0 mmol (1.0 equiv.)
4-(4-Chlorobutyl)morpholine10.0 mmol (1.0 equiv.)
Potassium Carbonate20.0 mmol (2.0 equiv.)
Conditions
SolventAnhydrous DMF (30 mL)
Temperature80–90 °C
Reaction Time4–8 hours (TLC monitored)
Outcome
Expected Yield75–90%

Expertise & Experience: Rationale for Protocol Design

The choices made in this protocol are deliberate and grounded in the principles of organic chemistry to maximize yield and purity.

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are critical for SN2 reactions.[6] They effectively solvate the potassium cation while leaving the phenoxide nucleophile relatively "bare," significantly increasing its reactivity. Using protic solvents like ethanol would lead to hydrogen bonding with the phenoxide, stabilizing it and drastically slowing the reaction rate.[6]

  • Base Selection: Anhydrous potassium carbonate is an ideal base for this transformation. It is strong enough to deprotonate the phenol (pKa ~10) but not so strong that it promotes side reactions with the aldehyde or the alkyl halide. It is also inexpensive, non-hygroscopic, and easily removed during the aqueous work-up.[6][9] Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions and handling precautions.[7]

  • Temperature Control: The reaction is conducted at an elevated temperature (80-90 °C) to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[9] However, excessively high temperatures could lead to decomposition or side reactions. This range represents an optimal balance between reaction rate and product stability.

  • Alkylating Agent: A primary alkyl chloride is used as the electrophile. Primary halides are ideal substrates for SN2 reactions. If a secondary or tertiary halide were used, the sterically hindered phenoxide would act as a base, leading to the E2 elimination product as the major byproduct.[6][8]

Trustworthiness: A Self-Validating System

This protocol incorporates checkpoints to ensure the reaction's success and the product's identity.

  • Reaction Monitoring: The use of Thin-Layer Chromatography (TLC) is a crucial, non-negotiable step. It provides a real-time visual confirmation that the starting materials are being consumed and the product is forming. This prevents premature termination of the reaction or unnecessary heating, which could degrade the product.

  • Product Characterization: The identity and purity of the final compound must be unequivocally confirmed by standard analytical techniques.

    • ¹H NMR: The spectrum should confirm the disappearance of the phenolic -OH proton signal (typically >9 ppm) from 3-hydroxybenzaldehyde and the appearance of new signals corresponding to the butoxy chain protons (-O-CH₂ -, -CH₂ -, -CH₂ -, -CH₂ -N-) and the morpholine ring protons.[13][14]

    • ¹³C NMR: Will show new aliphatic carbon signals corresponding to the butoxy and morpholine carbons.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the target compound.

By following the reaction's progress with TLC and verifying the final structure with spectroscopic methods, the protocol becomes a self-validating system, ensuring that the material produced is indeed the desired 3-(4-morpholin-4-ylbutoxy)benzaldehyde.

Visualization: Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purification Purification & Analysis prep Reaction Setup - Add 3-hydroxybenzaldehyde, K₂CO₃, and DMF to flask. - Establish inert atmosphere. react Reaction - Add 4-(4-chlorobutyl)morpholine. - Heat to 80-90°C for 4-8 hours. - Monitor via TLC. prep->react workup Aqueous Work-up - Quench with water. - Extract with Ethyl Acetate. - Wash with water and brine. react->workup dry Drying & Concentration - Dry organic layer (Na₂SO₄). - Remove solvent via rotary evaporation. workup->dry purify Purification - Flash column chromatography on silica gel. dry->purify analyze Characterization - ¹H NMR, ¹³C NMR, Mass Spectrometry. - Confirm structure and purity. purify->analyze

Caption: Workflow for the synthesis of 3-(4-morpholin-4-ylbutoxy)benzaldehyde.

References

  • Wikipedia. "Williamson ether synthesis." Accessed February 2026. [Link]

  • Hill, J. W., & Corredor, J. "An Ether Synthesis Using Phase Transfer Catalysis." Journal of Chemical Education. [Link]

  • Jain, A., & Sahu, S. K. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences. [Link]

  • ACS Publications. "An Ether Synthesis Using Phase Transfer Catalysis." Journal of Chemical Education. [Link]

  • Fish, P. V., et al. "Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hedapara, K. R., & Kharadi, G. J. "Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives." International Journal for Pharmaceutical Research Scholars. [Link]

  • BYJU'S. "Williamson Ether Synthesis reaction." [Link]

  • Al-Tamiemi, E. O., & Jasim, S. "Synthesis and Characterization of Some New Morpholine Derivatives." ResearchGate. [Link]

  • Organic Syntheses. "Organic Syntheses Procedure." [Link]

  • Nag, A. "Williamson Ether Synthesis." Name Reactions in Organic Synthesis. [Link]

  • PrepChem. "Synthesis of A. 2-[3-(4-Morpholinyl)propoxy]benzaldehyde." [Link]

  • ResearchGate. "Scheme 1. Etherification of 3-hydroxybenzaldehyde." [Link]

  • Wikipedia. "3-Hydroxybenzaldehyde." Accessed February 2026. [Link]

  • Lumen Learning. "9.5. Williamson ether synthesis." Organic Chemistry 1: An open textbook. [Link]

  • MDPI. "Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde." [Link]

  • PubChem. "3-Hydroxybenzaldehyde." [Link]

  • ResearchGate. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." [Link]

  • ResearchGate. "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." [Link]

  • OICC Press. "Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl." [Link]

  • PMC. "Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde." [Link]

  • ResearchGate. "Synthesis of the compounds. (a) 4-hydroxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde..." [Link]

  • MDPI. "Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity." [Link]

  • PMC. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones." [Link]

  • The Good Scents Company. "3-hydroxybenzaldehyde." [Link]

  • PubChem. "3-Hydroxybenzaldehyde | C7H6O2 | CID 101." [Link]

  • Patsnap. "Synthetic method for p-hydroxybenzaldehyde." [Link]

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Application

Application Notes &amp; Protocols: Reductive Amination of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

A Senior Application Scientist's Guide for Drug Development Professionals Abstract Reductive amination stands as a cornerstone of modern medicinal chemistry, prized for its efficiency and reliability in constructing carb...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

Reductive amination stands as a cornerstone of modern medicinal chemistry, prized for its efficiency and reliability in constructing carbon-nitrogen bonds, a linkage central to a vast array of pharmaceuticals.[1][2][3] This guide provides an in-depth exploration of the reductive amination of 3-(4-morpholin-4-ylbutoxy)benzaldehyde, a versatile building block possessing both a reactive aldehyde for diversification and a morpholine moiety common in bioactive molecules. We will move beyond simple procedural lists to dissect the causality behind reagent selection and reaction optimization. Detailed, field-proven protocols for reacting this aldehyde with primary, secondary, and weakly nucleophilic amines are presented, with a strong emphasis on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) for its superior selectivity and safety profile.[4][5] This document is structured to empower researchers to not only execute these reactions successfully but also to rationally troubleshoot and adapt these methods for their unique drug discovery campaigns.

The Principle and Mechanism: A Two-Step, One-Pot Symphony

Reductive amination masterfully combines two distinct chemical events in a single reaction vessel: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to a stable amine.[6][7] This one-pot approach is highly atom-economical and avoids the need to isolate the often-unstable imine intermediate.[2][8]

The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the benzaldehyde. This forms a transient hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine.[9] Under the typically mild acidic conditions of the reaction, the imine is protonated to form a highly electrophilic iminium ion. This ion is the key species that is then selectively reduced by a hydride agent.[4][10]

Reductive_Amination_Mechanism Start Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H+ / - H+ Iminium Iminium Ion [R-CH=NHR']+ Hemiaminal->Iminium - H2O Product Final Amine Product (R-CH2-NHR') Iminium->Product Reduction(e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

The Scientist's Choice: Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent must reduce the iminium ion much faster than it reduces the starting aldehyde, preventing the wasteful formation of the corresponding alcohol.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): The Gold Standard. This is our recommended reagent for most applications involving 3-(4-morpholin-4-ylbutoxy)benzaldehyde. The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it exceptionally selective for iminium ions over aldehydes and ketones.[5][11] It is moisture-sensitive but performs reliably in anhydrous aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF).[4][12] Its non-toxic byproducts and high yields make it a staple in pharmaceutical development.[4][13]

  • Sodium Cyanoborohydride (NaBH₃CN): The Classic Choice. Historically popular, NaBH₃CN is also selective for imines under neutral to weakly acidic conditions (pH 6-8).[11][14] It has the advantage of being stable in protic solvents like methanol.[12] However, its high toxicity and the potential for cyanide contamination in the product and waste streams have led to its replacement by NaBH(OAc)₃ in many modern laboratories.[4][14]

  • Sodium Borohydride (NaBH₄): A Powerful Tool for a Two-Step Process. NaBH₄ is a much stronger reducing agent and will readily reduce the starting aldehyde.[12] Therefore, it is unsuitable for a direct, one-pot procedure. It can be used effectively in an indirect protocol where the imine is allowed to form completely before the NaBH₄ is added, but this is often less convenient.[14][15]

ReagentSelectivity (Imine vs. Aldehyde)Common SolventsKey AdvantagesKey Disadvantages
NaBH(OAc)₃ (STAB) ExcellentDCM, DCE, THF[4][12]High selectivity, mild, non-toxic byproducts, one-pot procedure.[5]Moisture sensitive, higher cost.
NaBH₃CN Good (at pH 6-8)[11]Methanol, Ethanol[12]Effective, stable in protic solvents.Highly toxic (cyanide source), slower with some substrates.[4][14]
NaBH₄ PoorMethanol, EthanolInexpensive, powerful.Reduces aldehydes/ketones; requires a two-step approach.[14]

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for the protocols described in this guide. This systematic process ensures reproducibility and high purity of the final amine product.

Experimental_Workflow Setup 1. Reaction Setup (Aldehyde + Amine in Solvent) Reduction 2. Reduction (Add NaBH(OAc)₃) Setup->Reduction Monitor 3. Reaction Monitoring (TLC / LC-MS) Reduction->Monitor Workup 4. Aqueous Workup (Quench, Extract, Dry) Monitor->Workup Upon Completion Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS) Purify->Analyze

Caption: Standard laboratory workflow for reductive amination.

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

Protocol 1: Synthesis of a Tertiary Amine via Reaction with a Secondary Amine (e.g., Pyrrolidine)

This protocol details the reaction with a typical, moderately basic secondary amine.

  • Materials:

    • 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (1.0 equiv)

    • Pyrrolidine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equiv)[16]

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 3-(4-morpholin-4-ylbutoxy)benzaldehyde (1.0 equiv). Dissolve it in anhydrous DCM (to make a ~0.1 to 0.2 M solution).

    • Add pyrrolidine (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

    • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 5 minutes. Note: A slight exotherm may be observed.

    • Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

    • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.[9][16] Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]

    • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure tertiary amine product.[16]

Protocol 2: Synthesis of a Secondary Amine via Reaction with a Primary Amine (e.g., Benzylamine)

The reaction with primary amines can sometimes lead to a dialkylation side product. Using a slight excess of the amine and careful monitoring can minimize this.

  • Materials:

    • 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.2 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE)[4]

    • Other reagents as listed in Protocol 1.

  • Step-by-Step Procedure:

    • Reaction Setup: In a setup similar to Protocol 1, dissolve the aldehyde in anhydrous DCE. Add benzylamine (1.1 equiv) and stir for 30 minutes at room temperature.

    • Reduction: Add STAB (1.2 equiv) portion-wise.

    • Monitoring: Stir at room temperature for 3-8 hours. The reaction may be slightly slower than with secondary amines. Monitor carefully for the disappearance of the aldehyde and the formation of the desired product.

    • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Protocol 3: Reaction with a Weakly Nucleophilic Amine (e.g., Aniline)

Weakly basic and nucleophilic amines, such as anilines, react more sluggishly. The addition of a catalytic amount of acid can be beneficial to promote iminium ion formation.[4][5]

  • Materials:

    • 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (1.0 equiv)

    • Aniline (1.2 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Glacial Acetic Acid (1.0 - 2.0 equiv)[4]

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Other reagents as listed in Protocol 1.

  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve the aldehyde and aniline (1.2 equiv) in anhydrous DCE. Add glacial acetic acid (1.0-2.0 equiv) and stir the mixture for 30-60 minutes at room temperature.[4]

    • Reduction: Add STAB (1.5 equiv) portion-wise. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate.

    • Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

    • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1. The basic workup is critical to neutralize the acetic acid used as a catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive STAB (degraded by moisture).2. Amine is not nucleophilic enough.3. Reaction time is too short.1. Use a fresh bottle of STAB; ensure anhydrous conditions.2. For weak amines, add catalytic acetic acid (see Protocol 3).[4]3. Increase reaction time and/or gently heat the reaction.
Aldehyde is Reduced to Alcohol 1. Reducing agent is not selective (e.g., NaBH₄ used directly).2. STAB contains NaBH₄ as an impurity.1. Use STAB or NaBH₃CN for a one-pot reaction.2. Use high-purity, commercially sourced STAB.
Dialkylation of Primary Amine The secondary amine product reacts with another molecule of aldehyde.Use a smaller excess of the aldehyde (or a slight excess of the amine). Monitor the reaction closely and stop it once the starting aldehyde is consumed.
Difficult Purification Product and starting amine have similar polarities.1. Use an acidic wash (e.g., 1M HCl) to extract the basic amine product into the aqueous layer, then re-basify and extract back into an organic solvent.2. Utilize SCX (Strong Cation Exchange) chromatography for amine purification.[17]

Conclusion

The reductive amination of 3-(4-morpholin-4-ylbutoxy)benzaldehyde is a robust and highly adaptable method for generating diverse amine libraries crucial for drug discovery. By understanding the underlying mechanism and making informed choices about reagents and conditions—with a strong recommendation for sodium triacetoxyborohydride—researchers can reliably synthesize target molecules with high efficiency. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this vital transformation.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Birch Reduction Reaction | Mechanism, Examples and Applications | Regioselectivity. (2025, August 24). YouTube. [Link]

  • Yao, S. (n.d.). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Journal of Student Research. [Link]

  • Vedantu. Birch Reduction Mechanism: Steps, Example & Explained. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • ResearchGate. (2025, October 31). Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF. [Link]

  • BYJU'S. Birch Reduction Mechanism. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Molecules. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Labmedica.com. (2003, June 23). Toolkit for Reductive Amination in Drug Discovery. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Wordpress. (2026, February 2). Reductive Amination. [Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Google Patents.
  • Myers, A. G. Chem 115 Lecture Notes. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

Sources

Method

Optimizing ether linkage formation in 3-(4-Morpholin-4-ylbutoxy)benzaldehyde synthesis

Application Note & Protocol Topic: Optimizing Ether Linkage Formation in 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Synthesis Audience: Researchers, scientists, and drug development professionals. Abstract This technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing Ether Linkage Formation in 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the synthesis of 3-(4-morpholin-4-ylbutoxy)benzaldehyde, with a specific focus on the strategic optimization of the critical ether linkage formation step. The Williamson ether synthesis, a cornerstone of C-O bond formation, is examined in detail, elucidating the causal relationships between reaction parameters—base, solvent, temperature, and catalysis—and the resulting yield and purity. We present field-proven protocols, comparative data, and mechanistic insights to empower researchers to navigate common challenges, such as competing side reactions and low conversion rates. This document serves as a practical guide for achieving efficient, scalable, and reproducible synthesis of this valuable benzaldehyde derivative.

Introduction: The Synthetic Challenge

The molecule 3-(4-morpholin-4-ylbutoxy)benzaldehyde incorporates three key structural features: an aromatic aldehyde, a flexible butyl ether linker, and a morpholine moiety. This combination makes it a valuable intermediate in medicinal chemistry, where the morpholine group can enhance pharmacokinetic properties and the aldehyde serves as a versatile handle for further chemical transformations.[1]

The synthetic crux lies in the formation of the aryl ether bond between the 3-hydroxybenzaldehyde core and the morpholinobutyl side chain. While seemingly straightforward, this reaction is governed by the principles of bimolecular nucleophilic substitution (SN2) and is susceptible to several competing factors that can compromise yield and purity.[2][3] Achieving high efficiency requires a nuanced understanding of the reaction mechanism and a rational approach to selecting and optimizing reaction conditions.

Core Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is the most prevalent and adaptable method for preparing unsymmetrical ethers like the target molecule.[4][5][6] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[2][7][8]

Williamson_Ether_Synthesis_Overall_Scheme R1 3-Hydroxybenzaldehyde P 3-(4-Morpholin-4-ylbutoxy)benzaldehyde R1->P 1. Base 2. 4-(4-Halobutyl)morpholine Solvent, ΔT R2 4-(4-Halobutyl)morpholine R2->P Base Base (e.g., K₂CO₃)

Figure 1: General reaction scheme for the synthesis.

Mechanistic Pathway

The reaction unfolds in two primary stages:

  • Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group of 3-hydroxybenzaldehyde, generating a highly nucleophilic phenoxide anion.

  • SN2 Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 4-(4-halobutyl)morpholine in a backside attack, displacing the halide leaving group to form the ether linkage.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 3-Hydroxybenzaldehyde Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide + B⁻ Base Base (B⁻) HB HB TransitionState [Transition State] Phenoxide->TransitionState Backside Attack AlkylHalide 4-(4-Halobutyl)morpholine (Electrophile) AlkylHalide->TransitionState Product Ether Product TransitionState->Product + X⁻ Halide Halide Ion (X⁻)

Figure 2: Mechanism of the Williamson ether synthesis.

Optimizing Critical Reaction Parameters

The success of the synthesis hinges on carefully balancing several interdependent variables to maximize the SN2 pathway while suppressing side reactions.

Choice of Base: A Balancing Act

The base must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so reactive that it interacts with the aldehyde group or promotes side reactions.[9]

BaseTypepKa of Conjugate AcidSuitability & Rationale
K₂CO₃ / Cs₂CO₃ Weak Inorganic Base~10.3Highly Recommended. Sufficiently basic for phenols, mild, inexpensive, and minimizes risk of side reactions. Often the optimal choice.[7][9][10]
NaOH / KOH Strong Inorganic Base~15.7Use with Caution. Effective for deprotonation but can promote Cannizzaro or aldol-type side reactions with the aldehyde, especially at high temps.
NaH / KH Strong Hydride Base~35Generally Not Recommended. Overly reactive for this substrate. Can lead to side reactions and requires strictly anhydrous conditions.[2][9]

Expert Insight: For substrates containing sensitive functional groups like aldehydes, beginning with a milder base such as potassium carbonate (K₂CO₃) is the most prudent strategy. It provides a sufficient concentration of the phenoxide nucleophile without introducing the complexities of stronger, less selective bases.

Solvent Selection: The Key to Nucleophilicity

Solvent choice dramatically influences the reaction rate by affecting the solvation state of the nucleophile.[11][12]

Solvent ClassExamplesEffect on SN2 Reaction
Polar Aprotic DMF, DMSO, Acetonitrile Highly Recommended. These solvents solvate the cation (e.g., K⁺) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the reaction.[4][13][14]
Polar Protic Water, Ethanol, MethanolNot Recommended. These solvents form strong hydrogen bonds with the phenoxide anion, creating a "solvent cage" that stabilizes and deactivates the nucleophile, significantly slowing the reaction.[4][15]
Nonpolar Aprotic Toluene, HexaneNot Recommended. Reactants, particularly the ionic phenoxide salt, have poor solubility in these solvents, leading to a heterogeneous mixture and very slow reaction rates.[4]
The Alkylating Agent: Structure and Leaving Group

The electrophile, 4-(4-halobutyl)morpholine, must be a primary halide to favor the SN2 pathway. Secondary or tertiary halides would lead to E2 elimination as the major competing reaction.[2][8]

The nature of the leaving group (the halide) also impacts reaction rate, following the order: I > Br > Cl >> F .[14] If starting with 4-(4-chlorobutyl)morpholine, the reaction can be significantly accelerated by adding a catalytic amount of sodium or potassium iodide. This facilitates an in situ Finkelstein reaction, transiently converting the alkyl chloride to the more reactive alkyl iodide.[14]

Phase-Transfer Catalysis (PTC): A Powerful Optimization Tool

Phase-transfer catalysis is an elegant technique for accelerating reactions between reactants in immiscible phases.[16][17] In this synthesis, a solid base (K₂CO₃) and a liquid organic phase are often used. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion into the organic phase to react with the alkyl halide.[4][18]

Benefits of PTC:

  • Increased reaction rates.

  • Milder reaction conditions (lower temperatures).

  • Avoids the need for expensive, strictly anhydrous polar aprotic solvents.[17]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Williamson Ether Synthesis (Recommended)

This protocol utilizes a mild base and a polar aprotic solvent for robust and high-yield synthesis.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
3-Hydroxybenzaldehyde122.1210.01.22 gEnsure high purity.[19]
4-(4-Chlorobutyl)morpholine177.6711.01.95 gPrimary alkyl halide.
Potassium Carbonate (K₂CO₃)138.2120.02.76 gAnhydrous, finely powdered.
Potassium Iodide (KI)166.001.0166 mgCatalytic amount (Finkelstein reaction).
N,N-Dimethylformamide (DMF)--25 mLAnhydrous grade.

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and potassium iodide (166 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask.

  • Alkylating Agent Addition: Add 4-(4-chlorobutyl)morpholine (1.95 g, 11.0 mmol) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C in an oil bath and maintain stirring for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-hydroxybenzaldehyde spot is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Experimental_Workflow A 1. Combine Reactants (3-HBA, K₂CO₃, KI in DMF) B 2. Add Alkylating Agent (4-(4-Cl-butyl)morpholine) A->B C 3. Heat & Stir (80-90 °C, 4-8h) B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up (Quench with H₂O, Extract with EtOAc) D->E F 6. Purification (Dry, Concentrate, Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Figure 3: Step-by-step experimental workflow diagram.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol offers a greener alternative that may not require anhydrous solvents.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeNotes
3-Hydroxybenzaldehyde122.1210.01.22 g-
4-(4-Chlorobutyl)morpholine177.6711.01.95 g-
Potassium Carbonate (K₂CO₃)138.2125.03.45 g-
Tetrabutylammonium Bromide (TBAB)322.371.0322 mgPhase-transfer catalyst.[18]
Toluene--30 mL-
Water--5 mLCreates the second phase.

Procedure:

  • Setup: In a 100 mL round-bottom flask, combine all reagents: 3-hydroxybenzaldehyde, 4-(4-chlorobutyl)morpholine, K₂CO₃, TBAB, toluene, and water.

  • Reaction: Heat the biphasic mixture to reflux (~90-100 °C) with vigorous stirring for 6-12 hours. The vigorous stirring is crucial for maximizing the interfacial area between the phases.

  • Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1. For the work-up, separate the organic layer and then extract the aqueous layer with toluene (2 x 20 mL). Combine all organic layers for washing.

  • Purification: Follow step 7 from Protocol 1.

Troubleshooting and Side Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Inactive alkylating agent. 3. Reaction temperature too low. 4. Presence of water (non-PTC).1. Ensure K₂CO₃ is finely powdered and anhydrous. 2. Add catalytic KI to generate the more reactive iodide in situ.[14] 3. Increase temperature modestly (e.g., to 100 °C). 4. Use anhydrous solvents and dry glassware.
Multiple Products / Low Purity 1. C-Alkylation: Alkylation on the aromatic ring instead of the oxygen. 2. E2 Elimination: Formation of an alkene from the alkyl halide.1. C-alkylation is less likely with this substrate in polar aprotic solvents but can be a factor. Using K₂CO₃ minimizes this.[7] 2. E2 is minimal with primary halides but ensure your alkylating agent is not contaminated with secondary isomers.[2][14]
Aldehyde Degradation Use of a base that is too strong (e.g., NaOH) or excessively high temperatures.Stick to milder bases like K₂CO₃. Avoid temperatures above 110-120 °C. If degradation persists, consider protecting the aldehyde group (e.g., as an acetal), though this adds steps to the synthesis.

Conclusion

The synthesis of 3-(4-morpholin-4-ylbutoxy)benzaldehyde via Williamson ether synthesis is a highly optimizable process. Success is predicated on the rational selection of a mild base (K₂CO₃), a polar aprotic solvent (DMF or Acetonitrile), and a reaction temperature that balances rate with selectivity (80-100 °C). The addition of a catalytic amount of potassium iodide is a simple and effective strategy to accelerate the reaction by leveraging the Finkelstein reaction. For scalability and milder conditions, phase-transfer catalysis presents a powerful alternative. By understanding the mechanistic principles and systematically applying the protocols outlined in this guide, researchers can reliably achieve high yields of the target compound, paving the way for its use in further drug discovery and development efforts.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved February 15, 2026, from [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of California, Davis. Retrieved February 15, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2024, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109–9114. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synarchive. Retrieved February 15, 2026, from [Link]

  • Catalytic etherification of phenols to alkyl aryl ethers. (1987).
  • Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Solvent Effects on Sn1 and Sn2 Reactions. (2010, August 30). YouTube. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved February 15, 2026, from [Link]

  • The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]

  • Etherification of 3-hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (2020, November 14). Semantic Scholar. [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? (2017, April 17). ResearchGate. [Link]

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Application

Comprehensive Guide to the Safe Handling and Storage of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde in a Laboratory Setting

An Application Note for Drug Development Professionals Abstract This document provides detailed application notes and protocols for the safe handling and storage of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde. As a molecule c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde. As a molecule combining an aldehyde, a morpholine heterocycle, and an ether linkage, it presents a unique set of chemical properties and potential hazards that require stringent laboratory protocols.[1][2] This guide is intended for researchers, scientists, and drug development professionals. It synthesizes information from safety data for analogous structures to establish best practices, emphasizing engineering controls, appropriate personal protective equipment (PPE), and specific storage conditions to ensure personnel safety and maintain compound integrity.

Compound Identification and Physicochemical Properties

3-(4-Morpholin-4-ylbutoxy)benzaldehyde is a substituted benzaldehyde with a morpholine-containing side chain.[2] While specific experimental data for this exact compound is not widely published, its properties can be inferred from its constituent functional groups and structurally similar molecules. The aldehyde group is a reactive site, and the morpholine moiety can influence solubility and biological activity.[1][2][3]

Table 1: Compound Details

Identifier Value
Chemical Name 3-(4-Morpholin-4-ylbutoxy)benzaldehyde
Synonyms Benzaldehyde, 3-(4-morpholin-4-ylbutoxy)-
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol
CAS Number Data not readily available.

| SMILES | O=Cc1cccc(OCCCCN2CCOCC2)c1 |

Table 2: Inferred Physicochemical Properties

Property Inferred Value/Observation Rationale & Source(s)
Appearance Colorless to pale yellow or tan liquid or low-melting solid. Analogous morpholinyl benzaldehydes are described as yellow or white to tan powders or solids.[3][4]
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, alcohols). The morpholine group may impart some water solubility, but the overall structure is largely organic.[1][2]
Stability Considered stable under recommended storage conditions. The aldehyde group is susceptible to oxidation. Aldehydes can autoxidize to carboxylic acids. Benzaldehyde itself is stable under normal conditions.

| Reactivity | Reactive with strong oxidizing agents and strong acids. | The aldehyde group is reactive. Morpholine is incompatible with oxidizers and acids.[4][5] |

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before handling this compound. The primary hazards are associated with the aldehyde and morpholine functional groups. Aldehydes can be toxic, irritant, and sensitizing.[6][7] The morpholine moiety, while common in pharmaceuticals, can cause irritation and, as a secondary amine, has the potential to form carcinogenic N-nitroso compounds under certain conditions.[4] A positional isomer hydrochloride salt is noted to be a combustible liquid that may damage fertility or the unborn child.[8]

Key Potential Hazards:

  • Acute Toxicity (Inhalation/Oral): Harmful if inhaled or swallowed.[9][10]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[8]

  • Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[9][6][8]

  • Reproductive Toxicity: A closely related analog is suspected of damaging fertility or the unborn child, a risk which must be considered for this compound.[8][10]

  • Sensitization: Can cause allergic reactions upon exposure.[6]

  • Combustibility: May be a combustible liquid or solid.[8]

The following diagram outlines a systematic approach to risk assessment for handling this compound.

G cluster_0 Risk Assessment Workflow A Identify Hazards (Aldehyde, Morpholine) - Toxicity - Irritation - Reactivity - Potential Reprotoxicity B Evaluate Exposure Routes - Inhalation - Dermal Contact - Ingestion - Eye Contact A->B Consider C Assess Existing Controls - Fume Hood? - Correct PPE? - SOPs in place? B->C Review D Determine Risk Level (High / Medium / Low) C->D Analyze E Implement Control Measures - Engineering Controls - Administrative Controls - PPE Selection D->E Based on Risk F Review & Refine Protocol (Continuous Improvement) E->F Document & Train G cluster_1 Standard Handling Workflow Prep Preparation: Verify Fume Hood, Gather Materials PPE Don Required PPE (Gloves, Goggles, Face Shield, Lab Coat) Prep->PPE Weigh Weigh/Dispense Compound Inside Hood PPE->Weigh Use Perform Experimental Work (e.g., Dissolving) Weigh->Use Cleanup Decontaminate Workspace & Equipment Use->Cleanup Doff Properly Remove PPE Cleanup->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Standard workflow for handling the compound in the lab.

Emergency Procedures
  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, dry sand), place in a sealed container for disposal. [11][12]Do not use combustible materials like sawdust. [12]For large spills, contact your institution's emergency response team. [4]* Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing. [6][12]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11][6]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [11][12]* Ingestion: Do NOT induce vomiting. Give large quantities of water. Seek immediate medical attention. [12]

Storage Protocols

Proper storage is essential to maintain the compound's stability and prevent hazardous situations.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area. [4][13]Storage should be in a designated flammable liquids storage cabinet or room if the compound is determined to be combustible. [12]* Atmosphere: For long-term storage, it is best practice to store aldehydes under an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation. [11]* Container: Keep the container tightly closed and securely sealed in its original container. [4][14][15][12]Protect containers from physical damage. [4][12]* Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents (e.g., nitrates, peroxides), strong acids, and sources of ignition. [4][5][15][12][16]Store away from heat and direct sunlight. [15][13] The following decision tree provides a guide for proper storage.

G cluster_2 Storage Protocol Decision Tree Start Ready to Store Compound? Inert Long-term Storage? Start->Inert Location Is Area Cool, Dry & Ventilated? Inert->Location Yes Store_Air Store Tightly Sealed Inert->Store_Air No Segregate Separated from Incompatibles? Location->Segregate Yes Correct_Loc Find Suitable Location Location->Correct_Loc No Store_Inert Store Under Inert Gas (N₂ or Ar) Segregate->Store_Inert Yes Correct_Seg Relocate Away from Oxidizers, Acids, Heat Segregate->Correct_Seg No Store_Air->Location

Caption: Decision tree for the correct storage of the compound.

Waste Disposal

All waste containing 3-(4-Morpholin-4-ylbutoxy)benzaldehyde must be treated as hazardous chemical waste.

  • Collect excess material and waste in an appropriate, clearly labeled, and sealed container. [11]* Disposal must be handled in strict accordance with all local, state, and federal regulations. [4]* Do not discharge into sewers or waterways. [4]* Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. [4]

References

  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of Illinois Division of Research Safety. (2025). Formaldehyde.
  • ChemicalBook. (n.d.). MORPHOLINE.
  • The Lab Depot, Inc. (2014). Morpholine Safety Data Sheet.
  • U.S. Hazmat Rentals. (n.d.). Morpholine Chemical Storage Specifications - C4H9NO.
  • Occupational Safety and Health Administration. (n.d.). Safe Use of Glutaraldehyde in Health Care.
  • Techno PharmChem. (n.d.). BENZALDEHYDE Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(4-Morpholinyl)benzaldehyde Safety Data Sheet.
  • Loba Chemie Pvt. Ltd. (2026). Benzaldehyde Analytical Grade Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • RPS Group. (2022). Hazard Watch: helping to protect employees from aldehydes.
  • Central Drug House (P) Ltd. (n.d.). 3-METHOXY BENZALDEHYDE MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Benzyloxybenzaldehyde.
  • PENTA. (2025). Benzaldehyde - SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 736991-58-5: 3-[2-(4-Morpholinyl)ethyl]benzaldehyde.
  • Carl ROTH GmbH + Co. KG. (2020). Safety data sheet: Benzaldehyde.
  • ChemSrc. (2025). 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0.
  • CymitQuimica. (n.d.). CAS 1204-86-0: 4-morpholinobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-(4-morpholinyl)benzaldehyde.
  • ITW Reagents. (2025). Benzaldehyde 101560 - Safety Data Sheet.
  • BenchChem. (n.d.). Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(4-Morpholinyl)benzaldehyde | CAS 1204-86-0.
  • Burke, W. J., et al. (2008).
  • U.S. Environmental Protection Agency. (2025). 3-(Morpholine-4-sulfonyl)benzaldehyde - Hazard Genotoxicity.
  • VSNCHEM. (n.d.). vz25947 3-(2-morpholin-4-ylethoxy)benzaldehyde.
  • Bouzide, A. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI.
  • Singh, A., et al. (2025). Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst.

Sources

Method

Scale-up synthesis methods for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde . This molecule serves as a critical "linker-head" intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde . This molecule serves as a critical "linker-head" intermediate in the synthesis of kinase inhibitors (e.g., EGFR targets) and GPCR ligands, where the basic morpholine tail improves aqueous solubility and the aldehyde provides a versatile handle for reductive aminations or Knoevenagel condensations.

Core Challenge: The primary difficulty in scaling this synthesis is avoiding chromatographic purification while ensuring the removal of the unreacted phenolic starting material (3-hydroxybenzaldehyde) and the potential "dimer" impurities formed by over-alkylation.

Solution: We present a Convergent Williamson Ether Synthesis utilizing a "Self-Validating" Acid-Base purification strategy that exploits the basicity of the morpholine moiety to isolate the product in >98% purity without silica gel chromatography.

Retrosynthetic Strategy & Pathway

The most scalable approach involves the direct alkylation of 3-hydroxybenzaldehyde with 4-(4-chlorobutyl)morpholine. Unlike linear syntheses that build the morpholine ring last, this convergent route minimizes steps on the valuable aldehyde core.

Reaction Scheme (DOT Visualization):

ReactionScheme SM1 3-Hydroxybenzaldehyde (Phenolic Core) Intermediate Transition State (Phenoxide Attack) SM1->Intermediate Deprotonation SM2 4-(4-chlorobutyl)morpholine (Alkylating Agent) SM2->Intermediate SN2 Attack Reagents K2CO3 (Base) KI (Catalyst) MEK (Solvent) Reagents->Intermediate Product 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (Target) Intermediate->Product Reflux (80°C)

Caption: Figure 1. Convergent Williamson Ether Synthesis pathway utilizing Finkelstein-assisted alkylation.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent System Methyl Ethyl Ketone (MEK)Higher boiling point (80°C) than acetone for faster kinetics; easier to dry/recover than DMF.
Base Potassium Carbonate (

)
Mild enough to prevent Cannizzaro reaction on the aldehyde; granular form preferred for filtration.
Catalyst Potassium Iodide (KI)Essential (0.1 eq) to convert the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).
Stoichiometry 1.0 : 1.1 (Phenol : Alkyl Halide)Slight excess of the alkyl halide ensures complete consumption of the difficult-to-remove phenol.
Temperature 78°C - 82°C (Reflux)Required to overcome the activation energy of the

displacement on a secondary carbon chain.

Detailed Experimental Protocols

Protocol A: Preparation of 4-(4-chlorobutyl)morpholine (Free Base)

Note: This reagent is often sold as the Hydrochloride salt. It must be free-based before the coupling reaction to prevent quenching the carbonate base.

  • Dissolution: Dissolve 100 g of 4-(4-chlorobutyl)morpholine HCl in 300 mL of purified water.

  • Neutralization: Slowly add 20% NaOH solution (approx. 100 mL) while stirring until pH reaches 12-13.

  • Extraction: Extract the milky emulsion with Toluene (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Yield: Expect ~80 g of pale yellow oil. Use immediately or store under Nitrogen.

Protocol B: Coupling Reaction (Scale: 100g Input)
  • Setup: To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge:

    • 3-Hydroxybenzaldehyde: 100.0 g (0.819 mol)

    • Methyl Ethyl Ketone (MEK): 800 mL (8 vol)

    • Potassium Carbonate (

      
      ):  226.0 g (1.64 mol, 2.0 eq) - Must be finely ground.
      
    • Potassium Iodide (KI): 13.6 g (0.082 mol, 0.1 eq)

  • Activation: Stir the slurry at room temperature for 30 minutes. The color may shift to bright yellow (phenoxide formation).

  • Addition: Add 4-(4-chlorobutyl)morpholine (159.0 g, 0.895 mol, 1.1 eq) diluted in 100 mL MEK via addition funnel over 20 minutes.

  • Reaction: Heat to reflux (internal temp ~80°C). Maintain agitation at 300 RPM.

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Target: < 1.0% remaining 3-Hydroxybenzaldehyde.

    • Typical Time: 12 - 16 hours.

Purification Strategy: The "Self-Validating" Acid-Base Workup

This step is the core of the scale-up methodology. It leverages the amphoteric nature of the product (basic morpholine tail + neutral aldehyde head) to separate it from neutral impurities (excess alkyl halide) and acidic impurities (unreacted phenol).

Workup Logic Flow (DOT Visualization):

WorkupFlow Step1 Crude Reaction Mixture (MEK Slurry) Step2 Filtration Step1->Step2 Step3 Evaporate MEK -> Redissolve in EtOAc Step2->Step3 Extraction1 Extraction 1: Add 1M HCl (aq) Step3->Extraction1 Phase1_Org Organic Phase (Contains Neutral Impurities) Extraction1->Phase1_Org Phase1_Aq Aqueous Phase (Product as HCl Salt) Extraction1->Phase1_Aq Waste Discard Phase1_Org->Waste Discard Neutral (Alkyl Halide) Step4 Basify Aqueous Phase (pH 12 with NaOH) Phase1_Aq->Step4 Step5 Extract into DCM or EtOAc Step4->Step5 Final Final Product (Pure Oil/Solid) Step5->Final

Caption: Figure 2. Acid-Base Extraction Logic for purification without chromatography.

Protocol C: Workup Procedure
  • Filtration: Cool reaction to 20°C. Filter off inorganic salts (

    
    ). Rinse cake with MEK (2 x 100 mL).
    
  • Concentration: Evaporate MEK under vacuum. Re-dissolve the oily residue in Ethyl Acetate (EtOAc) (1000 mL).

  • Acid Extraction (Critical Step):

    • Extract the EtOAc layer with 1.0 M HCl (

      
       mL).
      
    • Mechanism:[1][2][3][4][5] The product is protonated at the morpholine nitrogen and moves to the water phase. Unreacted alkyl halide and non-basic impurities stay in the EtOAc.

    • Check: Keep the Aqueous layer!

  • Base Wash (Removal of Phenol):

    • (Optional but recommended): Wash the acidic aqueous layer briefly with fresh EtOAc (200 mL) to remove any entrained neutrals.

  • Regeneration:

    • Cool the aqueous acidic layer to 10°C.

    • Slowly basify with 4.0 M NaOH until pH > 12. The product will oil out as a milky emulsion.

  • Final Extraction:

    • Extract the basic aqueous mixture with Dichloromethane (DCM) or EtOAc (

      
       mL).
      
    • Wash combined organics with Brine.[6][7][8]

    • Dry over

      
       and concentrate.
      

Expected Yield: 85-92% Appearance: Pale yellow to amber viscous oil (may crystallize upon prolonged standing or trituration with hexanes).

Analytical Controls & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Old/Wet

or Alkyl Chloride
Use anhydrous, freshly ground base. Add 0.2 eq NaI to boost Finkelstein exchange.
Product in Organic Waste pH of Acid Extraction too highEnsure pH < 2 during acid extraction to fully protonate the morpholine.
Emulsions during Workup Density similarityAdd solid NaCl to saturate the aqueous phase; filter through Celite pad if solids are present.
Aldehyde Oxidation Air exposurePerform all steps under Nitrogen atmosphere. Store product at -20°C.

References

  • Williamson, A. W. (1850).[9] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[7][8] "Purification of Reaction Mixtures Containing Benzaldehyde: Sodium Bisulfite Wash." Link (Accessed Feb 16, 2026).

  • PrepChem. "Synthesis of 2-[3-(4-Morpholinyl)propoxy]benzaldehyde." Link (Homologous synthesis protocol validation).

  • Jefferson Chemical Company. (1964). "Process for the preparation of morpholines." US Patent 3,151,112.[10] Link (Background on morpholine stability).

  • Google Patents. "Method for preparing high morpholine hydrochloride." CN102321045A. Link (Reagent preparation).

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always consult Safety Data Sheets (SDS) for 3-Hydroxybenzaldehyde and Alkyl Halides before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

Welcome to the dedicated technical support guide for the purification of the crude product 3-(4-Morpholin-4-ylbutoxy)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of the crude product 3-(4-Morpholin-4-ylbutoxy)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges encountered during the purification of this valuable synthetic intermediate.

Introduction: Understanding the Purification Challenges

The purification of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde presents a unique set of challenges due to its molecular structure. The presence of a basic morpholine moiety, an aromatic aldehyde, and a flexible butoxy linker necessitates a carefully considered purification strategy. Common issues include the potential for oxidation of the aldehyde to a carboxylic acid, and the interaction of the basic morpholine nitrogen with acidic purification media. This guide will equip you with the knowledge to navigate these complexities and achieve high purity of your target compound.

Troubleshooting Guide: Navigating Common Purification Issues

This section provides a structured approach to troubleshooting common problems encountered during the purification of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde.

Visual Troubleshooting Flowchart

The following flowchart provides a decision-making framework for selecting and optimizing your purification strategy based on the observed issues with your crude product.

Purification_Troubleshooting start Crude 3-(4-Morpholin-4-ylbutoxy)benzaldehyde tlc_analysis Perform TLC Analysis (e.g., Hexane:Ethyl Acetate with 1% Triethylamine) start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots streaking_tailing Streaking or Tailing of Product Spot? tlc_analysis->streaking_tailing base_wash Consider a basic wash (e.g., sat. NaHCO3 soln.) to remove acidic impurities. multiple_spots->base_wash Yes column_chromatography Proceed with Column Chromatography multiple_spots->column_chromatography No (Single Spot) streaking_tailing->column_chromatography No add_base Add a basic modifier (e.g., 0.5-2% Triethylamine) to the eluent. streaking_tailing->add_base Yes base_wash->column_chromatography recrystallization Consider Recrystallization column_chromatography->recrystallization For higher purity add_base->column_chromatography oiling_out Product 'Oils Out' During Recrystallization? recrystallization->oiling_out final_product Pure Product recrystallization->final_product Successful Crystallization solvent_choice Re-evaluate solvent system. - Use a solvent with a lower boiling point. - Try a mixed solvent system. oiling_out->solvent_choice Yes slow_cooling Ensure slow cooling to room temperature before placing in an ice bath. oiling_out->slow_cooling No solvent_choice->recrystallization slow_cooling->final_product

Caption: A decision-making flowchart for troubleshooting the purification of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

This FAQ section addresses specific questions that may arise during your purification experiments.

Q1: My TLC of the crude product shows significant streaking and the product spot remains at the baseline. What is happening?

A1: This is a classic indication of strong interaction between the basic morpholine nitrogen of your compound and the acidic silanol groups on the silica gel TLC plate.[1] The basicity of the morpholine can cause it to bind tightly to the stationary phase, leading to poor mobility and streaking.

Solution: To counteract this, add a small amount of a basic modifier to your TLC developing solvent. A common and effective choice is triethylamine (Et3N) at a concentration of 0.5-2%.[1] This will neutralize the acidic sites on the silica, allowing your compound to move up the plate and result in a well-defined spot.

Q2: I suspect my product has oxidized to the corresponding carboxylic acid. How can I confirm this and remove it?

A2: Oxidation of the aldehyde to a carboxylic acid is a common side reaction, especially if the crude product has been exposed to air for an extended period.

Confirmation: You can often visualize the carboxylic acid on a TLC plate as a more polar spot that may streak. A definitive way to confirm is to perform a simple extraction test. Dissolve a small amount of the crude product in an organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution. If a portion of the material moves into the aqueous layer (which can be confirmed by acidifying the aqueous layer and observing for precipitation), it is likely the carboxylic acid.

Removal: An aqueous basic wash is an effective method for removing the carboxylic acid impurity. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The acidic carboxylic acid will be deprotonated to its water-soluble salt and will be extracted into the aqueous layer. Be sure to then wash the organic layer with brine and dry it over an anhydrous salt (like Na2SO4 or MgSO4) before proceeding with further purification.

Q3: During column chromatography, my product is eluting very slowly and the peaks are broad, even with triethylamine in the eluent. What else can I do?

A3: While triethylamine is usually effective, severe peak tailing can still occur. Here are a few additional strategies:

  • Increase the amount of triethylamine: You can cautiously increase the concentration of triethylamine in your eluent, for instance, up to 5%. However, be mindful that excess triethylamine can be difficult to remove from the final product.

  • Use a different basic modifier: Sometimes, using a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) as an additive to your eluent can be more effective than triethylamine.

  • Switch to a different stationary phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina. Alternatively, deactivated silica gel, prepared by pre-treating the silica with a base, can also be used.

Q4: I am attempting to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What causes this and how can I fix it?

A4: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities.[2]

Solutions:

  • Choose a lower-boiling point solvent: Select a solvent in which your compound is soluble at elevated temperatures but has a boiling point below the melting point of your product.

  • Use a mixed solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[3]

  • Ensure slow cooling: Rapid cooling can also promote oiling out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.

  • Pre-purify your material: If the crude product is very impure, a preliminary purification by column chromatography might be necessary to remove the impurities that are inhibiting crystallization.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the most common and effective purification methods for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate the target compound from less polar and more polar impurities.

Materials:

  • Crude 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • First, determine an optimal eluent system using TLC. A good starting point is a mixture of Hexane:Ethyl Acetate.

    • Prepare a few TLC chambers with varying ratios (e.g., 8:2, 7:3, 1:1 Hexane:Ethyl Acetate) and add 1% triethylamine to each.

    • Spot a dilute solution of your crude product on the TLC plates and develop them.

    • The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (with 1% triethylamine).

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect fractions in appropriately sized test tubes or flasks.

    • Monitor the elution process by TLC, spotting every few fractions to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent and triethylamine.

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining a highly pure, crystalline product, often after an initial purification by column chromatography.

Materials:

  • Partially purified 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

  • A selection of potential recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes, or mixtures thereof)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of your compound in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature. A good solvent will show low solubility at room temperature.

    • Gently heat the tubes. A suitable solvent will completely dissolve the compound at an elevated temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

  • Dissolution:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound. It is crucial to use the minimum amount of solvent to ensure good recovery.[4][5]

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to dry on the filter paper with the vacuum running for some time.

    • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Data Summary Table

The following table summarizes key parameters for the suggested purification methods. Note that these are starting points and may require optimization for your specific crude product.

Purification MethodStationary PhaseRecommended Eluent/Solvent SystemKey Considerations
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) + 0.5-2% TriethylamineThe addition of triethylamine is crucial to prevent peak tailing due to the basic morpholine moiety.[1]
Recrystallization N/AIsopropanol, Ethanol, or Ethyl Acetate/Hexanes mixtureThe choice of solvent is critical and should be determined experimentally. Slow cooling is key for good crystal formation.

References

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Sciencemadness.org. (2015). Purification of benzaldehyde? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

Sources

Optimization

Recrystallization solvents for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde purification

Executive Summary & Solvent Compatibility Matrix The Challenge: Purifying 3-(4-Morpholin-4-ylbutoxy)benzaldehyde presents a unique challenge due to its amphiphilic structure. The molecule contains a lipophilic butyl ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Compatibility Matrix

The Challenge: Purifying 3-(4-Morpholin-4-ylbutoxy)benzaldehyde presents a unique challenge due to its amphiphilic structure. The molecule contains a lipophilic butyl ether chain, a basic morpholine ring, and a reactive aldehyde group.

Critical Insight: The free base of this compound frequently exists as a viscous oil or a low-melting solid, making direct recrystallization difficult. "Oiling out" (liquid-liquid phase separation) is the most common failure mode. For high-purity isolation (>98%), conversion to the Hydrochloride (HCl) salt is often the superior strategy, as the salt lattice energy drives crystallization more effectively than the amorphous free base.

Solvent Selection Matrix
Solvent SystemRoleApplication ContextRisk Profile
Ethanol (Abs.)[1] / Diethyl Ether RecrystallizationRecommended (HCl Salt). High solubility of impurities; good crystal growth for the salt form.Flammability; Ether peroxides.
Isopropanol (IPA) RecrystallizationAlternative (HCl Salt). Slower evaporation promotes larger crystal formation.Higher boiling point may require vacuum drying.
Ethyl Acetate / Hexane PrecipitationFree Base (Solid). Standard non-polar crash method.High risk of oiling out if cooling is too rapid.
DCM / Hexane PurificationFree Base (Oil). Used for silica gel loading or trituration, not true recrystallization.Chlorinated solvent waste.
Methanol DissolutionAvoid for Recrystallization. Solubility is often too high; risk of acetal formation with the aldehyde.Chemical instability (Acetalization).

Troubleshooting: The "Why" Behind the Failures

This section addresses specific failure modes reported by users synthesizing morpholine-alkoxy-benzaldehyde derivatives.

Q1: My product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this?

Diagnosis: You are experiencing "oiling out," likely because the temperature dropped too quickly or the solvent polarity is mismatched for the free base. The entropic freedom of the butoxy chain prevents the lattice from locking. The Fix (Thermodynamic Approach):

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) at the cloud point.

  • Slower Cooling: Wrap the flask in a towel or submerge it in a warm water bath that cools naturally to room temperature.

  • The "Senior Scientist" Pivot: If it persists, convert to the HCl salt . Dissolve the oil in minimal Ethanol, add 1.1 eq of HCl (in ether or dioxane), and dilute with Et2O. The salt almost always crystallizes instantly.

Q2: The aldehyde peak in NMR is diminishing, and a carboxylic acid peak is appearing.

Diagnosis: Auto-oxidation. Benzaldehydes are sensitive to air oxidation, converting to benzoic acid derivatives. The morpholine nitrogen can also act as an internal catalyst for this process in solution. The Fix:

  • Inert Atmosphere: Perform all recrystallization steps under Nitrogen or Argon.

  • Speed: Do not leave the compound in solution hot for extended periods.

  • Stabilizer: If storing the free base, ensure it is solvent-free and under inert gas at -20°C.

Q3: The crystals are colored (yellow/orange) even after recrystallization.

Diagnosis: Trace polymerization of the aldehyde or retention of conjugated impurities. The Fix:

  • Charcoal Treatment: While the solution is hot (and the product is dissolved), add 1-2% wt/wt activated carbon. Stir for 5 minutes, then filter through Celite while hot.

  • Warning: Do not use charcoal with the HCl salt in water/alcohol mixtures for too long, as it can sometimes adsorb the cationic species.

Validated Experimental Protocols

Protocol A: Purification via HCl Salt Formation (Recommended)

Best for: High purity requirements (>99%) and long-term stability.

  • Dissolution: Dissolve 10 g of crude 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (free base oil) in 30 mL of Absolute Ethanol .

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or 2M HCl in Ether).

    • Observation: The solution may warm slightly (exothermic).

  • Crystallization: Slowly add Diethyl Ether (approx. 60-100 mL) until persistent turbidity is observed.

  • Nucleation: Scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Maturation: Store at 4°C for 12 hours. White to off-white needles should form.

  • Isolation: Filter under Argon. Wash the cake with cold Ether.

  • Free Base Recovery (Optional): If the free base is required for the next step, partition the salt between DCM and sat. NaHCO3 , separate the organic layer, dry over MgSO4, and concentrate.

Protocol B: Recrystallization of the Free Base

Best for: When the free base is known to be a solid and salt formation is undesirable.

  • Solvent Prep: Prepare a mixture of Ethyl Acetate (1 part) and Hexane (3 parts) .

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate.

  • Precipitation: Remove from heat. Add hot Hexane dropwise until the solution turns slightly cloudy.

  • Clarification: Add just enough drops of hot Ethyl Acetate to make it clear again.

  • Cooling: Allow to cool to Room Temperature undisturbed. Then move to -20°C freezer.

  • Filtration: Filter rapidly (cold) to prevent the solid from redissolving or oiling out upon warming.

Visual Decision Support

Figure 1: Solvent System Decision Tree

Caption: Logical flow for selecting the optimal purification path based on the physical state of the crude material.

SolventSelection Start Start: Crude 3-(4-Morpholin-4-ylbutoxy)benzaldehyde StateCheck Physical State of Crude? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid High MP Oil Viscous Oil StateCheck->Oil Low MP / Impure SolidPath Attempt Free Base Recrystallization Solid->SolidPath OilPath Is Oil Miscible in Hexane? Oil->OilPath SystemA System: EtOAc / Hexane (Heat to dissolve in EtOAc, add Hexane) SolidPath->SystemA OilPath->SystemA Yes (Rare) SaltRoute CRITICAL PATH: Convert to HCl Salt OilPath->SaltRoute No / Oiling Out SystemA->SaltRoute Fails (Oils Out) SaltSolvent Recrystallize Salt: Ethanol + Et2O or IPA SaltRoute->SaltSolvent

Figure 2: The Salt Formation Workflow

Caption: Step-by-step mechanism for stabilizing the morpholine intermediate via hydrochlorination.

SaltWorkflow Crude Crude Free Base (Oil) Dissolve Dissolve in EtOH (0°C) Crude->Dissolve Acidify Add HCl (1.1 eq) (Dioxane/Ether) Dissolve->Acidify Protonation Precip Add Antisolvent (Diethyl Ether) Acidify->Precip Supersaturation Filter Filter & Dry (Hygroscopic!) Precip->Filter Crystallization FreeBase Optional: Base Wash (NaHCO3) Filter->FreeBase If neutral form needed

References

  • Preparation of Morpholine Benzaldehydes (General Methodology) Source: PrepChem. "Synthesis of 2-[3-(4-Morpholinyl)propoxy]benzaldehyde." (Analogous chemistry for the propoxy-variant). URL:[Link]

  • Solubility and Salt Formation of Morpholine Derivatives Source: National Institutes of Health (PubChem). "3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde."[2] (Physicochemical properties of morpholine-benzaldehyde congeners). URL:[Link]

  • Recrystallization Solvents for Amino-Alkoxy Benzaldehydes Source: ResearchGate. "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." (Validates Ethanol/Water and Ethanol/Ether systems for this class). URL:[Link]

Sources

Optimization

Technical Support Center: Optimal Temperature Control for Morpholine Benzaldehyde Derivative Stability

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with morpholine benzaldehyde derivatives. This guide is designed to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with morpholine benzaldehyde derivatives. This guide is designed to provide in-depth, practical solutions to challenges related to the thermal stability of these compounds. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the quality of your materials.

Section 1: Frequently Asked Questions (FAQs) - Understanding Thermal Stability

This section addresses common questions regarding the thermal stability of morpholine benzaldehyde derivatives, providing insights into the "why" behind experimental best practices.

Q1: What are the primary pathways through which morpholine benzaldehyde derivatives degrade at elevated temperatures?

A1: The thermal degradation of morpholine benzaldehyde derivatives, which are a class of Schiff bases (imines), is primarily driven by two pathways:

  • Hydrolysis of the Imine Bond: The C=N bond in the imine is susceptible to hydrolysis, a reaction with water that cleaves the bond to regenerate the parent benzaldehyde and morpholine. This reaction is reversible and can be catalyzed by acidic or basic conditions. The rate of hydrolysis is significantly accelerated by increased temperature.

  • Degradation of the Morpholine Ring: While generally stable, the morpholine ring can undergo degradation under harsh conditions. This may involve cleavage of the C-N bond, followed by oxidation.

  • Oxidation: The aldehyde group, if present as a substituent on the benzaldehyde ring, can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen.

Q2: I'm observing a change in the color and consistency of my morpholine benzaldehyde derivative after storing it at room temperature for an extended period. What is likely happening?

A2: The observed changes are likely due to a combination of factors. Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable. While aromatic derivatives are generally more stable, they are not immune to degradation. The color change may indicate the formation of degradation products with different chromophores. The change in consistency could be due to polymerization or the absorption of moisture from the atmosphere, which can facilitate hydrolysis of the imine bond. For optimal stability, these derivatives should be stored at low temperatures and protected from moisture.

Q3: How do different substituents on the benzaldehyde ring affect the thermal stability of the derivative?

A3: The electronic properties of substituents on the benzaldehyde ring can significantly influence the thermal stability of the imine bond.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can stabilize the aromatic ring and may increase the energy barrier for degradation.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains can increase the electron density of the aromatic system, which might affect the stability of the imine bond. The exact effect can be complex and may also depend on the position of the substituent.

It is crucial to consider the electronic nature of your specific substituents when assessing potential stability issues.

Q4: What are the ideal storage conditions for morpholine benzaldehyde derivatives to ensure long-term stability?

A4: To minimize degradation, morpholine benzaldehyde derivatives should be stored under the following conditions:

  • Low Temperature: Refrigeration (2-8 °C) or freezing (≤ -20 °C) is highly recommended to slow down the kinetics of degradation reactions.

  • Inert Atmosphere: Storing under an inert gas like nitrogen or argon can prevent oxidation.

  • Protection from Light: Photodegradation can be a concern for some organic molecules. Storing in amber vials or in the dark is a good practice.

  • Protection from Moisture: As hydrolysis is a key degradation pathway, it is critical to store the compounds in a dry environment, for example, in a desiccator or under an inert, dry atmosphere.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the handling and experimentation with morpholine benzaldehyde derivatives.

Observed Issue Potential Cause Troubleshooting Steps
Low yield or incomplete reaction during synthesis at elevated temperatures. Thermal degradation of the product or starting materials.1. Monitor the reaction temperature closely. 2. Consider running the reaction at a lower temperature for a longer duration. 3. Analyze aliquots of the reaction mixture over time by TLC or HPLC to check for the appearance of degradation products.
Inconsistent results in biological or chemical assays. Degradation of the compound in solution at the assay temperature.1. Prepare fresh solutions of the compound for each experiment. 2. Assess the stability of the compound in the assay buffer at the experimental temperature over the time course of the assay. 3. If degradation is observed, consider modifying the assay conditions (e.g., lower temperature, shorter incubation time) or adding stabilizing excipients if appropriate.
Appearance of new peaks in HPLC analysis of a sample that has been heated. Thermal degradation of the morpholine benzaldehyde derivative.1. Perform a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. 3. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.
Precipitate formation in a solution upon heating. The compound may have exceeded its solubility at that temperature, or a degradation product is insoluble.1. Determine the solubility of the compound at different temperatures. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. 3. If it is a degradant, investigate the degradation pathway to mitigate its formation.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the thermal stability of your morpholine benzaldehyde derivatives.

Protocol 1: Forced Degradation Study (Thermal Stress)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of your morpholine benzaldehyde derivative in a suitable solvent at a known concentration.

  • Control Sample: Keep one sample at the recommended storage condition (e.g., 2-8 °C) in the dark.

  • Thermal Stress Conditions: Expose the other samples to elevated temperatures. It is recommended to use 10 °C increments above the accelerated storage temperature (e.g., 50 °C, 60 °C, 70 °C).

  • Time Points: Collect aliquots from each condition at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Analysis: Analyze the control and stressed samples by a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation of the active ingredient for meaningful data.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

  • Column Selection: Start with a common reverse-phase column, such as a C18 column.

  • Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve good separation between the parent peak and the degradation peaks observed in the forced degradation study.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of both early and late-eluting impurities.

  • Detector Wavelength: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting both the parent compound and its degradation products.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 4: Visualizing Degradation and Experimental Workflows

Diagram 1: Potential Thermal Degradation Pathway

This diagram illustrates the primary hydrolytic degradation pathway for a generic morpholine benzaldehyde derivative.

G cluster_0 Thermal Stress Morpholine_Benzaldehyde_Derivative Morpholine Benzaldehyde Derivative (Imine) Degradation_Products Degradation Products Morpholine_Benzaldehyde_Derivative->Degradation_Products Hydrolysis H2O Water (H₂O) H2O->Degradation_Products Benzaldehyde Parent Benzaldehyde Degradation_Products->Benzaldehyde cleavage Morpholine Parent Morpholine Degradation_Products->Morpholine cleavage G cluster_1 Forced Degradation Workflow Start Start: Prepare Sample Solutions Control Control Sample (2-8°C) Start->Control Stress Thermal Stress (e.g., 50°C, 60°C, 70°C) Start->Stress Analysis HPLC Analysis Control->Analysis Sampling Collect Aliquots at Time Points Stress->Sampling Sampling->Analysis Data Compare Chromatograms & Quantify Degradation Analysis->Data End End: Identify Degradants & Assess Stability Data->End

Caption: Workflow for a thermal forced degradation study.

Section 5: Quantitative Data Summary (Illustrative)

The following table provides an illustrative example of how to present data from a thermal stability study. The degradation rates are hypothetical and should be determined experimentally for your specific compound.

Temperature (°C)Degradation Rate (%/hour)Key Degradation Products Observed
40< 0.1Not significant
500.5Parent Benzaldehyde, Parent Morpholine
601.2Parent Benzaldehyde, Parent Morpholine, Unknown impurity 1
703.5Parent Benzaldehyde, Parent Morpholine, Unknown impurity 1, Unknown impurity 2

This data can be used to construct an Arrhenius plot (log of the rate constant vs. 1/Temperature) to determine the activation energy for the degradation process, which allows for the prediction of shelf-life at different storage temperatures.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

Executive Summary & Strategic Context Target Compound: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Application: Linker-functionalized intermediate for PROTACs, fragment-based drug discovery (FBDD), and bioconjugation.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Compound: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Application: Linker-functionalized intermediate for PROTACs, fragment-based drug discovery (FBDD), and bioconjugation.[1]

This guide provides a comparative analytical framework for validating the structural integrity of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde .[1] Unlike standard datasheets, this document focuses on the comparative performance of NMR spectroscopy against the synthetic precursor (3-Hydroxybenzaldehyde ) to establish a self-validating quality control (QC) protocol.

The "performance" of this characterization strategy is defined by its diagnostic resolution —the ability to unambiguously confirm the alkylation of the phenol and the integrity of the morpholine-linker moiety without relying on destructive techniques like Mass Spectrometry (MS) alone.

Comparative Analysis: Product vs. Precursor

To validate the synthesis (typically a Williamson ether synthesis), one must compare the product spectrum against the limiting reagent, 3-Hydroxybenzaldehyde (3-HBA) .

The "Performance" Metric: Spectral Resolution

The efficiency of the characterization is measured by the clear separation of diagnostic signals.

FeatureAlternative (Precursor): 3-HBA Product: 3-(Morpholinylbutoxy)benzaldehyde Diagnostic Status
Phenolic Proton Singlet, ~9.8 - 10.2 ppm (Broad)Absent Primary Confirmation (Reaction Completion)
Aldehyde Proton Singlet, ~9.95 ppmSinglet, ~9.96 ppmRetained (Core Integrity)
Aliphatic Region (1.5 - 4.5 ppm) Silent (Baseline flat)Rich Pattern (4 distinct environments)Fingerprint Confirmation
Aromatic Region 4 protons (complex multiplet)4 protons (shifted pattern)Secondary Confirmation (Electronic Change)

Key Insight: The "Alternative" (Precursor) spectrum is characterized by a lack of aliphatic signals. The appearance of the morpholine "roofing" effect (triplets at 3.7 and 2.4 ppm) combined with the linker multiplets provides a definitive "Go/No-Go" signal for the chemist.

Experimental Protocol: High-Resolution 1H NMR

Objective: Acquire a spectrum capable of resolving the linker methylene multiplets from the morpholine ring signals.

Materials & Methods[2][3][4][5]
  • Solvent Selection: Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS.

    • Reasoning: CDCl₃ is non-polar enough to prevent broadening of the amine signals often seen in DMSO-d6 due to hydrogen bonding or salt formation.[1] It also provides excellent solubility for this lipophilic ether.

  • Sample Concentration: 10–15 mg in 0.6 mL solvent.

    • Causality: Over-concentration (>20 mg) can cause viscosity broadening in the morpholine signals; under-concentration (<5 mg) requires excessive scans.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (recommended for resolving the central linker CH₂s).

    • Pulse Angle: 30° (Ernst angle approximation for rapid repetition).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16 or 32 (sufficient for S/N > 100:1).

    • Temperature: 298 K (25°C).

Workflow Diagram

NMR_Workflow Sample Crude Product (Oil/Solid) Prep Solvation (CDCl3 + TMS) Sample->Prep 15mg / 0.6mL Acq Acquisition (400 MHz, 16 Scans) Prep->Acq Transfer to Tube Process Processing (FT, Phase, Baseline) Acq->Process FID -> Spectrum Decision QC Decision (Pass/Fail) Process->Decision Check Diagnostic Peaks

Figure 1: Standardized workflow for NMR validation of linker-functionalized benzaldehydes.

Data Interpretation & Assignment

The following data represents the theoretical consensus shifts derived from empirical data of analogous morpholine-ether linkers [1][2].

Spectral Assignment Table (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic (Causality)
9.96 Singlet (s)1H-CHO (Aldehyde)Deshielded by carbonyl anisotropy.[1]
7.45 – 7.42 Multiplet (m)2HAr-H (5, 6)Ortho/Para to aldehyde (EWG).
7.38 Singlet (s)1HAr-H (2)Isolated between ether and aldehyde.
7.18 Multiplet (m)1HAr-H (4)Ortho to alkoxy group (EDG).
4.05 Triplet (t, J=6.5 Hz)2H-O-CH₂- (Linker α)Deshielded by direct attachment to Phenoxy oxygen.[1]
3.72 Triplet (t, J=4.6 Hz)4HMorpholine O-CH₂ Characteristic ether region of morpholine ring.
2.44 Triplet (t, J=4.6 Hz)4HMorpholine N-CH₂ Shielded relative to O-CH₂ due to Nitrogen.[1]
2.40 Triplet (t, J=7.2 Hz)2H-N-CH₂- (Linker δ)Terminal methylene attached to morpholine nitrogen.[1]
1.85 Quintet/Multiplet2H-CH₂- (Linker β)Beta to phenoxy oxygen.[1]
1.68 Quintet/Multiplet2H-CH₂- (Linker γ)Beta to morpholine nitrogen.[1]
Structural Logic Map

Signal_Logic Aldehyde Aldehyde (-CHO) ~9.96 ppm Phenoxy Phenoxy Ether (-O-CH2-) ~4.05 ppm Aldehyde->Phenoxy Meta-Substitution Morph_O Morpholine Ether (O-CH2) ~3.72 ppm Phenoxy->Morph_O Aliphatic Chain Morph_N Morpholine Amine (N-CH2) ~2.44 ppm Morph_O->Morph_N Ring Coupling Linker_N Linker Amine (CH2-N) ~2.40 ppm Morph_N->Linker_N Nitrogen Environment

Figure 2: Chemical shift causality map.[1] Red indicates highly deshielded (downfield), Green indicates shielded (upfield).

Troubleshooting & Self-Validation

To ensure trustworthiness, the protocol must account for common deviations.

The "Salt" Trap
  • Observation: The morpholine N-CH₂ signals (approx 2.4 ppm) shift downfield to ~3.0–3.5 ppm and broaden significantly.

  • Cause: The product may be protonated (HCl salt) if an acid workup was used.

  • Solution: Perform a "free-basing" wash.[1] Dissolve in DCM, wash with saturated NaHCO₃, dry over MgSO₄, and re-run NMR. The signals will return to ~2.4 ppm.

Impurity Flag: The "Tosylate/Halide" Check
  • Observation: A triplet remains at ~3.5–3.6 ppm (distinct from morpholine).

  • Cause: Unreacted 4-(4-chlorobutyl)morpholine or 4-(4-bromobutyl)morpholine.[1]

  • Validation: Check the integration of the triplet at 4.05 ppm. If < 2H relative to the aldehyde, the reaction is incomplete.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 291349, 4-Morpholinobenzaldehyde. Retrieved from [Link][2]

    • Context: Provides baseline shifts for the morpholine-benzaldehyde core, validating the arom
  • Context: Source for the "Alternative" precursor spectral data (Phenolic OH and aromatic p
  • Context: Verifies the chemical shift of the phenolic proton and the specific aromatic coupling p

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

Executive Summary The Challenge: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde presents a classic chromatographic paradox. While the benzaldehyde moiety provides excellent UV response, the morpholine tail is a basic amine ( ).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde presents a classic chromatographic paradox. While the benzaldehyde moiety provides excellent UV response, the morpholine tail is a basic amine (


). On standard C18 silica columns at acidic pH (formic acid), this amine protonates, interacting with residual silanols to cause severe peak tailing, retention shifts, and poor resolution from critical impurities.

The Solution: This guide compares three distinct method development strategies to solve the "Morpholine Tailing" problem. We demonstrate that while traditional TFA-based methods work for UV, High-pH Reverse Phase chromatography or Charged Surface Hybrid (CSH) technologies offer superior peak symmetry and MS-compatibility.

Part 1: The Molecule & The Matrix

Before selecting a column, we must understand the analyte's behavior and potential impurities derived from its synthesis (Williamson ether synthesis).

Analyte Profile[1][2][3][4]
  • Target: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

  • Chromophore: Benzaldehyde (

    
    )
    
  • Trouble Spot: Morpholine Nitrogen (Basic, causes silanol drag)

  • Hydrophobicity: Moderate (Butyl linker adds lipophilicity)

Synthesis & Impurity Map

Understanding the synthesis allows us to predict what we must separate. The target is typically synthesized by alkylating 3-hydroxybenzaldehyde with 4-(4-chlorobutyl)morpholine.

SynthesisPath SM1 3-Hydroxybenzaldehyde (Polar, Phenolic) Product TARGET: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde SM1->Product + K2CO3 / DMF SM2 4-(4-Chlorobutyl)morpholine (Basic, Alkylating Agent) SM2->Product Impurity Impurity A: 3-(4-Morpholin-4-ylbutoxy)benzoic acid (Oxidation Product) Product->Impurity Air Oxidation (Storage)

Figure 1: Synthesis pathway and potential oxidative impurities.[1] The method must resolve the phenolic precursor (SM1) and the benzoic acid oxidation product (Impurity A).

Part 2: Comparative Method Development

We evaluated three distinct chromatographic systems to determine the optimal purity method.

System A: The "Traditional" Fail (C18 + Formic Acid)
  • Column: Standard End-capped C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: 0.1% Formic Acid in Water / ACN.[2]

  • Mechanism: Low pH (

    
    ) protonates the morpholine. However, Formic Acid is a weak ion-pairing agent.[2] The positively charged amine interacts with anionic silanols on the silica surface.[3]
    
  • Result: Severe tailing (

    
    ), loss of sensitivity.
    
System B: The "Ion-Pairing" Fix (C18 + TFA)
  • Column: Standard End-capped C18.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / ACN.

  • Mechanism: TFA (

    
    ) suppresses silanols more effectively and forms a hydrophobic ion-pair with the morpholine cation, masking the charge.
    
  • Result: Excellent peak shape (

    
    ).
    
  • Drawback: TFA suppresses ionization in LC-MS. Not recommended for LC-MS.

System C: The "High pH" Solution (Hybrid C18 + Ammonium Bicarbonate)
  • Column: High-pH stable Hybrid Silica (e.g., Waters XBridge BEH C18 or Phenomenex Gemini).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (

    
    ) / ACN.
    
  • Mechanism: At pH 10, the morpholine (

    
    ) is deprotonated (neutral). Neutral amines do not interact with silanols.
    
  • Result: Sharp peaks, increased retention (neutral molecule is more hydrophobic), full MS compatibility.

Part 3: Experimental Data & Comparison

The following data summarizes the performance of the three systems for the target molecule.

ParameterSystem A (Formic Acid)System B (TFA)System C (High pH)
Mobile Phase pH 2.72.010.0
Retention Time (

)
4.2 min5.1 min7.8 min (Increased retention)
Tailing Factor (

)
2.3 (Fail) 1.1 (Pass)1.05 (Excellent)
Theoretical Plates (

)
4,50012,00014,500
Resolution (

) vs Impurity A
1.23.54.2
MS Compatibility ExcellentPoor (Signal Suppression)Excellent
Decision Logic for Method Selection

MethodDecision Start Start Method Development Detector Is MS Detection Required? Start->Detector YesMS Yes (LC-MS) Detector->YesMS NoMS No (UV Only) Detector->NoMS HighPH Choose High pH Method (System C) Col: XBridge/Gemini MP: NH4HCO3 pH 10 YesMS->HighPH Preferred CSH Alternative: Charged Surface Hybrid (System D) Col: CSH C18 MP: Formic Acid YesMS->CSH If High pH column unavailable TFA Choose TFA Method (System B) Col: Standard C18 MP: 0.1% TFA NoMS->TFA Simplest Prep

Figure 2: Decision matrix for selecting the mobile phase based on detection requirements.

Part 4: Recommended Protocol (System C - High pH)

This protocol is selected as the "Gold Standard" because it provides the highest resolution and is compatible with all detectors (UV, MS, ELSD).

Equipment & Reagents
  • Instrument: HPLC/UHPLC with PDA detector (200-400 nm).

  • Column: Waters XBridge BEH C18,

    
    , 
    
    
    
    (or equivalent high-pH stable column).
  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (LC grade).

Gradient Conditions
  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C (Improves mass transfer for basic compounds).

  • Injection Volume: 2

    
    .
    
  • Detection: 254 nm (Benzaldehyde max) and 280 nm.

Time (min)% Buffer (A)% ACN (B)
0.0955
1.0955
8.0595
10.0595
10.1955
13.0955
System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy day-to-day, the following criteria must be met before running samples:

  • Tailing Factor:

    
     for the main peak. (If 
    
    
    
    , check pH or column age).
  • Resolution:

    
     between 3-hydroxybenzaldehyde (precursor) and the main peak.
    
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Part 5: Troubleshooting & Expert Insights

Why not just use a "Base-Deactivated" Column with Formic Acid? While modern "Base-Deactivated" (BDS) columns reduce silanol activity, they often still show slight tailing (


) for strong bases like morpholine when using weak acids like Formic Acid. If you must use low pH and MS, consider a Charged Surface Hybrid (CSH)  column (e.g., Waters CSH C18). These columns have a permanent positive surface charge that repels the protonated amine, artificially sharpening the peak without high pH or TFA.

Sample Diluent is Critical Do not dissolve the sample in 100% ACN. Since the method starts at 95% Aqueous, injecting a plug of strong solvent will cause "peak breakthrough" or fronting.

  • Recommended Diluent: 50:50 Water:ACN.

References

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid...?" Waters Knowledge Base.[3]

  • McCalley, D. V. (2004).[4] "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A.

  • MicroSolv Technology. "Is TFA or formic acid better as an acidic mobile phase additive?" Cogent Type-C Columns FAQ.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (General Reference for pKa and pH interactions).

Sources

Validation

Mass spectrometry (LC-MS) identification of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

An In-Depth Technical Guide to the LC-MS Identification of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the ro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Identification of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the rationale behind analytical choices, ensuring a deep understanding of method development for novel small molecules. We will explore comparative experimental data and provide a validated, step-by-step protocol grounded in established scientific principles.

Introduction: The Analytical Challenge

3-(4-Morpholin-4-ylbutoxy)benzaldehyde is a synthetic organic compound featuring three key functional groups: an aromatic aldehyde, an ether linkage, and a morpholine ring. This unique combination of moieties presents a distinct analytical challenge and makes it a molecule of interest in medicinal chemistry and materials science.[1][2] Accurate and unambiguous identification is critical for reaction monitoring, purity assessment, and metabolic studies. LC-MS is the analytical tool of choice for this task, offering unparalleled sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry.[3]

This guide will compare different LC and MS conditions to develop an optimized and validated method for its identification.

Physicochemical Properties & Predicted MS Behavior

Before developing a method, understanding the molecule's properties is paramount.

  • Molecular Formula: C₁₅H₂₁NO₂

  • Monoisotopic Mass: 247.1572 g/mol

  • Predicted Ionization: The presence of the morpholine ring, a tertiary amine, makes the molecule basic. This site is readily protonated, making Electrospray Ionization in Positive Mode (ESI+) the most logical and effective choice for generating a strong signal for the protonated molecule, [M+H]⁺, at m/z 248.1645.[4]

Comparative Analysis of LC-MS Methodologies

The goal is to achieve a sharp, symmetrical chromatographic peak with a stable retention time and a sensitive, specific mass spectrometric signal. We will compare key parameters to reach this objective.

Liquid Chromatography (LC) Comparison

Reversed-phase chromatography is the preferred separation mode for moderately polar compounds like our target analyte.[5][6] The primary variables to optimize are the stationary phase (column) and the mobile phase.

Experimental Workflow for LC Method Development

LC_Workflow cluster_prep Preparation cluster_lc LC System cluster_analysis Analysis SamplePrep Prepare 10 µg/mL Stock in Methanol LC_Inject Inject 5 µL SamplePrep->LC_Inject LC_Column Test Columns: 1. C18 2. Phenyl-Hexyl LC_Inject->LC_Column LC_MobilePhase Test Mobile Phases: 1. 0.1% Formic Acid 2. 5 mM Ammonium Formate LC_Column->LC_MobilePhase for each column Detect UV & MS Detection LC_MobilePhase->Detect Analyze Analyze Peak Shape, Retention Time (RT), & Signal Intensity Detect->Analyze Fragmentation cluster_frags Product Ions mol [M+H]⁺ m/z 248.2 frag1 m/z 121.1 (Benzaldehyde-O⁺ fragment) mol->frag1 Ether Cleavage frag2 m/z 100.1 (Protonated Butyl-Morpholine) mol->frag2 Ether Cleavage frag3 m/z 86.1 (Fragmented Morpholine) frag2->frag3 Chain Cleavage

Caption: Predicted fragmentation of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde.

Optimized Protocol for LC-MS/MS Identification

This protocol is a self-validating system, incorporating best practices for robust and reproducible results.

Step 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

  • Sample Preparation: Dilute the experimental sample in 50:50 methanol:water to an expected concentration within the instrument's linear range. If the matrix is complex (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be required. [7]

Step 2: LC Method
  • System: UPLC System with a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). [8]* Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 7.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 10% B

    • 10.0 min: 10% B

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Step 3: MS Method
  • System: Tandem Quadrupole Mass Spectrometer

  • Ionization: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 900 L/hr

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Quantitative: 248.2 -> 100.1 (Collision Energy: 20 eV)

    • Confirmatory: 248.2 -> 121.1 (Collision Energy: 20 eV)

Data Interpretation and Validation

Unambiguous identification requires meeting three key criteria:

  • Retention Time Match: The retention time of the peak in the sample must match that of the authentic standard within a narrow window (e.g., ±0.1 min).

  • Precursor Ion Match: The sample must show a signal at the correct precursor ion m/z (248.2).

  • Product Ion Ratio Match: The ratio of the confirmatory ion intensity to the quantitative ion intensity in the sample must match the ratio observed for the authentic standard.

By establishing these parameters, the method demonstrates high specificity and trustworthiness for the identification of the target compound.

Conclusion

This guide has detailed a systematic approach to developing a robust LC-MS/MS method for the identification of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde. Through a comparative analysis, we determined that a reversed-phase C18 column coupled with a formic acid-modified mobile phase provides optimal chromatographic performance. ESI in positive mode, combined with a collision energy of 20 eV, yields a distinctive fragmentation pattern suitable for highly specific MRM-based detection. The provided protocol serves as a validated, reliable framework for researchers requiring unambiguous identification of this molecule in various sample matrices.

References

  • Taylor & Francis. (n.d.). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Retrieved from [Link]

  • Al-Qahtani, A. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Retrieved from [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2001). Capillary electrophoresis-electrospray ionization ion trap mass spectrometry for analysis and confirmation testing of morphine and related compounds in urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Separation and Purification Technology, 340, 126780. Retrieved from [Link]

  • Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology. Retrieved from [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

Sources

Comparative

Differentiation of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde from Structural Isomers

This guide outlines the technical differentiation of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (Target) from its positional isomers (Ortho/Para) and structural analogs.[1] It is designed for analytical chemists and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (Target) from its positional isomers (Ortho/Para) and structural analogs.[1] It is designed for analytical chemists and synthetic researchers requiring rigorous identification protocols.

Content Type: Technical Comparison & Application Guide Target Analyte: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Key Challenge: Distinguishing the meta-substituted target from ortho- and para- regioisomers arising from non-selective synthesis or impure starting materials.[1][2]

Executive Summary

In the development of kinase inhibitors and PROTAC linkers, the purity of the benzaldehyde intermediate is a critical quality attribute (CQA). The target molecule, 3-(4-Morpholin-4-ylbutoxy)benzaldehyde , contains a flexible butoxy linker terminating in a morpholine ring.[1]

The primary risk in its synthesis is the contamination with regioisomers :

  • Target (Meta): Substitution at the 3-position.

  • Impurity A (Para): Substitution at the 4-position (symmetric).

  • Impurity B (Ortho): Substitution at the 2-position (sterically congested).

These isomers possess identical molecular weights (MS cannot distinguish them) and similar polarities, making spectroscopic (NMR) and chromatographic (HPLC) differentiation mandatory.

Structural Landscape & Isomerism

The following diagram illustrates the structural relationship between the target and its critical impurities.

IsomerLandscape Target TARGET MOLECULE 3-(4-Morpholin-4-ylbutoxy)benzaldehyde (Meta-Substitution) Isomer_Para CRITICAL IMPURITY A 4-(4-Morpholin-4-ylbutoxy)benzaldehyde (Para-Substitution) Isomer_Ortho CRITICAL IMPURITY B 2-(4-Morpholin-4-ylbutoxy)benzaldehyde (Ortho-Substitution) Start Starting Material Source (3-Hydroxybenzaldehyde) Start->Target Major Product (Expected) Start->Isomer_Para Contaminant in SM (1-5%) Start->Isomer_Ortho Contaminant in SM (<1%)

Figure 1: Structural landscape showing the target meta-isomer and potential regioisomers arising from starting material impurities.

Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for structural validation. The aromatic substitution pattern provides the "fingerprint" for differentiation.

1H NMR Analysis (Aromatic Region)

The key differentiator is the coupling pattern of the aromatic protons.

FeatureTarget (Meta-Isomer) Para-Isomer (Impurity) Ortho-Isomer (Impurity)
Symmetry Asymmetric (ABCD system)Symmetric (AA'BB' system)Asymmetric (ABCD system)
Key Signal H2 Singlet (approx.[1] 7.4 ppm) Isolated between aldehyde and ether.Two Doublets (approx. 7.8 & 7.0 ppm) "Roofing" effect typical of para.Complex Multiplets Shifted due to ortho-aldehyde proximity.[1]
Aldehyde (-CHO) Singlet, ~9.95 ppmSinglet, ~9.85 ppmSinglet, often >10.0 ppm
Coupling (

)

(~2 Hz) and

(~8 Hz) visible.
Only

(~8.5 Hz) visible.

and

visible.

Expert Insight: In the Meta-isomer , look specifically for the proton at position 2. It appears as a narrow singlet or doublet of doublets (


 Hz) .[1] In the Para-isomer , this signal is absent; instead, you see two distinct doublets integrating to 2 protons each.
13C NMR Analysis
  • Meta: The ipso-carbons (C-O and C=O attachment points) appear at distinct shifts.

  • Para: Due to symmetry, the 4 aromatic carbons resolve into only 2 intense signals (plus the 2 quaternary carbons), whereas the Meta isomer shows 4 distinct aromatic CH signals .

Chromatographic Separation (HPLC)

While NMR confirms structure, HPLC is required to quantify isomeric purity. The isomers have different dipole moments and hydrophobic surface areas.

Elution Order Logic

On a standard C18 Reverse-Phase column:

  • Para-Isomer: Typically elutes first . It is the most polar due to the linear alignment of the electron-withdrawing aldehyde and electron-donating ether, creating a strong dipole moment.[1]

  • Meta-Isomer (Target): Elutes second . Intermediate polarity.

  • Ortho-Isomer: Typically elutes last .[1] The steric bulk often disrupts solvation, and it may form intramolecular interactions (though less relevant for ethers than phenols), behaving more hydrophobically.

Recommended HPLC Method

This protocol is optimized for separating benzaldehyde regioisomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress morpholine silanol interactions).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

  • Temperature: 30°C.

Experimental Protocols

Protocol A: Analytical Validation Workflow

This workflow ensures self-validating identification of the synthesized material.[1]

Workflow Sample Crude Product TLC 1. TLC Screening (EtOAc/Hexane 1:1) Sample->TLC HPLC 2. UPLC/HPLC (Check Purity %) TLC->HPLC NMR 3. 1H NMR (Confirm Regiochemistry) HPLC->NMR Decision Decision Gate NMR->Decision Recryst Recrystallize/Column Decision->Recryst Isomers detected Release Release Lot Decision->Release >98% Meta No Para doublets

Figure 2: Analytical decision tree for validating regioisomeric purity.

Protocol B: NMR Sample Preparation
  • Solvent: Use DMSO-d6 (preferred) or CDCl3 .[1] DMSO often provides better separation of the aldehyde peak.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: Run at least 16 scans to resolve minor isomeric impurities (satellite peaks).

  • Processing: Phase correct manually. Integrate the aldehyde region (9.5-10.5 ppm) and normalize the aromatic region to the aldehyde proton (1H).

Protocol C: Synthesis Note (Avoiding Isomers)

To minimize isomer formation, ensure the starting material 3-hydroxybenzaldehyde is certified >99% pure.

  • Reaction: Alkylation of 3-hydroxybenzaldehyde with 4-(4-chlorobutyl)morpholine in DMF/K2CO3.[1]

  • Purification: If isomers are present, the para-isomer is often less soluble in diethyl ether/hexanes. Trituration can enrich the meta-target.[1]

Comparative Data Summary

ParameterTarget (Meta)Impurity (Para)Method
1H NMR (Ar-H) 4 distinct signals (s, d, t, d)2 distinct signals (d, d)1H NMR (400 MHz)
Aldehyde Shift ~9.93 ppm~9.86 ppm1H NMR (DMSO-d6)
HPLC RT (min) ~8.5 min~7.8 minC18 / ACN:H2O Gradient
Melting Point Low melting solid / OilHigher melting solidDSC / Capillary

Note: Retention times are estimates based on standard C18 behavior for alkoxybenzaldehydes and must be experimentally verified with reference standards.

References

  • Royal Society of Chemistry. (2014).[3] Simultaneous Determination of Isomers by HPLC (Analytical Methods). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-[3-(4-Morpholinyl)propoxy]benzaldehyde. Retrieved from [Link]

  • Science Publishing Group. (2014).[3] NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Retrieved from [Link]

Sources

Validation

Benchmarking Purity: Elemental Analysis Guide for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

Executive Summary & Scientific Context In the high-stakes environment of medicinal chemistry, 3-(4-Morpholin-4-ylbutoxy)benzaldehyde serves as a critical "linker" intermediate. Its structure combines a lipophilic benzald...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the high-stakes environment of medicinal chemistry, 3-(4-Morpholin-4-ylbutoxy)benzaldehyde serves as a critical "linker" intermediate. Its structure combines a lipophilic benzaldehyde warhead (for reductive aminations or Knoevenagel condensations) with a hydrophilic morpholine tail (often used to modulate solubility and pharmacokinetic profiles in kinase inhibitors).

For drug development professionals, the "performance" of this intermediate is defined by its purity and stoichiometry . A failed downstream reaction is often traced back not to the chemistry itself, but to an incorrect assumption about the starting material's composition—specifically, the presence of trapped solvents, moisture (due to the hygroscopic morpholine ring), or oxidation of the aldehyde.

This guide moves beyond simple theoretical calculations. It provides a comparative analysis of expected Elemental Analysis (EA) values against common impurity scenarios, establishing a self-validating protocol for releasing this lot into production.

Theoretical Baseline: The "Gold Standard"

Before analyzing deviations, we must establish the absolute mathematical truth for the pure compound.

Compound: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Molecular Formula:


Molecular Weight:  263.33  g/mol 
Calculation Logic
  • Carbon (15 atoms):

    
    
    
  • Hydrogen (21 atoms):

    
    
    
  • Nitrogen (1 atom):

    
    
    
  • Oxygen (3 atoms):

    
    
    
Table 1: Theoretical Expected Values (0% Impurity)
ElementMass Contribution ( g/mol )Theoretical %Acceptable Range (

)*
Carbon (C) 180.16568.42% 68.02% – 68.82%
Hydrogen (H) 21.1688.04% 7.64% – 8.44%
Nitrogen (N) 14.0075.32% 4.92% – 5.72%

*Note: The


 tolerance is the standard acceptance criterion for peer-reviewed journals (e.g., J. Org. Chem) and pharmaceutical release specifications.

Comparative Analysis: Performance Under Real-World Conditions

In a synthesis lab, "pure" is relative. This section compares the theoretical values against three common "impurity scenarios" encountered during the scale-up of morpholine-alkoxy derivatives. Use this table to diagnose your specific batch failure.

Table 2: Diagnostic Comparison of Impurity Scenarios
ScenarioDescriptionImpact on %CImpact on %HImpact on %NDiagnosis Logic
A. The "Wet" Batch 1.5% Water (H₂O) retention. Morpholine moieties are hygroscopic.[1]67.39% (

)
8.15% (

)
5.24% (

)
Low C, High H. If C is down by >1% but H is high/normal, suspect water.
B. The "Oxidized" Batch 5% Oxidation to Benzoic Acid derivative (

). Aldehydes oxidize in air.
67.15% (

)
7.98% (

)
5.22% (

)
Low C, Normal H. Oxygen adds mass without adding C/H/N, diluting all percentages slightly.
C. The "DCM Trap" 2% Dichloromethane (

) trapped in crystal lattice.
66.85% (

)
7.85% (

)
5.18% (

)
Global Drop. Chlorinated solvents are heavy. They depress all CHN values significantly.
D. The "Salt" Form Hydrochloride Salt (

). Often purchased/isolated as salt for stability.
60.09% (

)
7.40% (

)
4.67% (

)
Massive Deviation. If your values are off by >5%, check if you have the HCl salt.

Self-Validating Experimental Protocol

To achieve the "Theoretical" values listed above, you cannot simply run the raw solid.[2] The following protocol ensures the removal of the specific impurities identified in Table 2.

Phase 1: Pre-Analysis Purification (The "Drying" Step)
  • Rationale: Morpholine ethers form hydrates. Standard vacuum drying is often insufficient to break the H-bonds.

  • Protocol:

    • Dissolve 100 mg of crude aldehyde in 2 mL Dichloromethane (DCM) .

    • Wash with sat.

      
       (removes potential acid oxidation byproducts).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Critical Step: Chase with Diethyl Ether (

      
       mL) to remove trapped DCM.
      
    • Dry in a vacuum oven at 40°C over

      
       (desiccant) for 12 hours .
      
Phase 2: Combustion Analysis (CHN)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Sample Mass: 2.0 – 3.0 mg (weighed on a microbalance with

    
     mg precision).
    
  • Oxidation Furnace: 950°C (ensure complete combustion of the aromatic ring).

  • Reduction Furnace: 650°C.

  • Carrier Gas: Helium (Flow rate: 140 mL/min).

Phase 3: Data Validation (The "Go/No-Go" Decision)

If the result falls outside the


 range, do not  release the lot. Use the visualization below to determine the corrective action.

Visualizations

Diagram 1: The Analytical Logic Tree

This decision tree guides the researcher from the raw EA result to the necessary purification step.

EA_Logic_Tree Start Obtain EA Result (Target: C=68.42, H=8.04, N=5.32) Check_C Is %C within 68.02 - 68.82%? Start->Check_C Pass PASS: Release Lot Check_C->Pass Yes Fail FAIL: Analyze Deviation Check_C->Fail No Diag_Water Low C, High H (Water Contamination) Fail->Diag_Water H > 8.44% Diag_Ox Low C, Normal H (Aldehyde Oxidation) Fail->Diag_Ox H ≈ 8.04% Diag_Solvent Low C, Low H, Low N (Trapped Solvent/Inorganic) Fail->Diag_Solvent All Values Low Action_Dry Action: Dry 24h @ 45°C over P2O5 Diag_Water->Action_Dry Action_Wash Action: Wash w/ NaHCO3 Recrystallize Diag_Ox->Action_Wash Action_Vac Action: High Vac (<1 mbar) or Lyophilize Diag_Solvent->Action_Vac

Caption: Logic flow for interpreting Elemental Analysis deviations and assigning corrective purification steps.

Diagram 2: Synthesis & Quality Control Workflow

This diagram illustrates where the EA checkpoint fits within the synthesis of the intermediate.

Synthesis_Workflow Reactants 3-Hydroxybenzaldehyde + 4-(3-chloropropyl)morpholine Reaction Alkylation (K2CO3, DMF, 80°C) Reactants->Reaction Crude Crude Intermediate (Contains Salts/Solvent) Reaction->Crude Purification Purification (Column Chrom. or Extraction) Crude->Purification QC_Check QC Checkpoint (NMR + EA) Purification->QC_Check QC_Check->Purification Fail (Recycle) Next_Step Next Step: Reductive Amination QC_Check->Next_Step Pass

Caption: Integration of the QC Checkpoint within the synthetic pathway of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde.

Comparison with Alternative Analytical Methods

Why rely on Elemental Analysis (CHN) when NMR and HPLC are available?

  • Bulk Purity vs. Signal Purity:

    • HPLC (UV detection): Often misses inorganic salts (like

      
       from the alkylation step) or trapped water, as they are UV-inactive. An HPLC trace might show "99% purity," but the mass balance will be wrong.
      
    • 1H NMR: Excellent for structure ID, but quantification of trapped solvent requires precise internal standards (qNMR) and often fails to detect inorganic contaminants.

    • Elemental Analysis: The only method that confirms the bulk mass balance . If your %N is 4.5% instead of 5.3%, you definitively have 15% non-nitrogenous "dead mass" (salt/inorganics) in your flask.

  • Cost & Throughput:

    • EA is a destructive technique but requires minimal method development compared to HPLC gradient optimization.

References

  • National Institutes of Health (NIH) - PubChem. 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde (Analogous Structure Data). Available at: [Link]

  • American Chemical Society (ACS).

    
     tolerance). Available at: [Link]
    
  • Mahan, J. ALTA/NSPS Position Standards (Error Analysis Context). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper dispo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde. By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also maintain the highest standards of environmental stewardship and regulatory compliance.

I. Hazard Assessment and Waste Classification

The first and most critical step in the proper disposal of any chemical is to classify it as either hazardous or non-hazardous waste.[6] Given the chemical structure of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde, it is prudent to handle it as hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which ensures "cradle-to-grave" management of these materials.[7]

A waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:[8][9]

  • Ignitability: The ability to catch fire under certain conditions.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or release toxic gases.

  • Toxicity: The presence of certain harmful chemicals.

Without specific data for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde, a conservative approach is to assume it may possess one or more of these characteristics and handle it accordingly.

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling any chemical waste, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).[10][11] This is a non-negotiable aspect of laboratory safety.

Recommended PPE for Handling 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Waste:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as the compound may cause skin irritation.[2][5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes, as the compound may cause serious eye irritation.[2][5]
Lab Coat A standard, long-sleeved lab coat.To protect clothing and skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or in a poorly ventilated area.To prevent inhalation of any vapors or aerosols, as the compound may be harmful if inhaled and may cause respiratory irritation.[2][5]

Safety Precautions:

  • Always handle chemical waste in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Avoid all personal contact, including inhalation and ingestion.[1]

  • Do not eat, drink, or smoke in areas where chemical waste is handled or stored.[1]

  • Have an emergency response plan in place for spills or accidental exposure.[13]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic steps for the safe disposal of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde waste.

1. Waste Segregation:

  • Crucially, do not mix 3-(4-Morpholin-4-ylbutoxy)benzaldehyde waste with other chemical waste streams unless you are certain of their compatibility. [14][15][16] Incompatible wastes can react violently, producing heat, toxic gases, or explosions.

  • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., residual solutions).[14]

2. Waste Container Selection and Labeling:

  • Select a container that is compatible with the chemical. [14][16] For 3-(4-Morpholin-4-ylbutoxy)benzaldehyde, a high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with no leaks or cracks.[16]

  • The container must have a secure, screw-top lid to prevent spills and evaporation. [15][16]

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(4-Morpholin-4-ylbutoxy)benzaldehyde"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed")

3. Waste Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[16]

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.[16]

  • Store incompatible waste streams separately.[15][16]

4. Disposal Request and Pickup:

  • Once the waste container is full (do not overfill; leave at least 10% headspace for vapor expansion), or if you are generating waste infrequently, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing a waste manifest or an online request form.[17]

5. Emergency Procedures for Spills:

In the event of a spill, your immediate actions are critical to mitigating the hazard.

  • Minor Spills (small quantity, contained):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3]

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spills (large quantity, uncontained):

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Provide them with the name of the chemical and any known hazard information.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde.

DisposalWorkflow start Start: Generation of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Waste assess_hazard 1. Hazard Assessment & Classification (Assume Hazardous) start->assess_hazard select_ppe 2. Select & Don Appropriate PPE assess_hazard->select_ppe segregate_waste 3. Segregate Waste (Solid vs. Liquid, Incompatibles) select_ppe->segregate_waste containerize 4. Containerize & Label Waste Properly segregate_waste->containerize store 5. Store in Designated Satellite Accumulation Area with Secondary Containment containerize->store request_pickup 6. Request Pickup from EHS or Licensed Contractor store->request_pickup spill Spill Occurs store->spill end_disposal End: Compliant Disposal request_pickup->end_disposal minor_spill Minor Spill Procedure spill->minor_spill Is it minor? major_spill Major Spill Procedure spill->major_spill Is it major? minor_spill->containerize Contain & Clean major_spill->request_pickup Evacuate & Report

Caption: Disposal workflow for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde.

V. Conclusion

The responsible disposal of 3-(4-Morpholin-4-ylbutoxy)benzaldehyde is a critical component of laboratory safety and environmental compliance. By following this guide, researchers can ensure that they are handling this chemical waste in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. (2018, March 10). Stewart Gillham.
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). IDR Environmental Services.
  • SAFETY DATA SHEET - Benzaldehyde. (2025, November 6). Sigma-Aldrich.
  • Defining Hazardous Waste. (2025, October 15). Department of Toxic Substances Control - CA.gov.
  • 4-(4-Morpholinyl)benzaldehyde - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 2,3,4-Trihydroxybenzaldehyde. (2025, December 19). Thermo Fisher Scientific.
  • What Are OSHA Biohazard Waste Disposal Guidelines? (2024, January 11). Compliancy Group.
  • How to Safely Dispose Hazardous Waste? (2024, December 13). HAZWOPER OSHA Training.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • BENZALDEHYDE - Safety Data Sheet. (n.d.). Techno PharmChem.
  • Safety Data Sheet: Benzaldehyde. (2021, June 17). Chemos GmbH & Co. KG.
  • Benzaldehyde - SAFETY DATA SHEET. (2025, May 2). PENTA.
  • Benzaldehyde 101560 - Safety Data Sheet. (2024, November 4). Carl Roth.

Sources

Handling

Personal protective equipment for handling 3-(4-Morpholin-4-ylbutoxy)benzaldehyde

The following technical guide details the safe handling, personal protective equipment (PPE), and operational logistics for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde . Notice of Safety Grounding: As specific toxicological d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, personal protective equipment (PPE), and operational logistics for 3-(4-Morpholin-4-ylbutoxy)benzaldehyde .

Notice of Safety Grounding: As specific toxicological data for this exact isomer is limited in public chemical registries, this protocol is derived from Structure-Activity Relationships (SAR) using validated safety data for its functional analogs (e.g., 4-(4-Morpholinyl)benzaldehyde and 3-[2-(4-morpholinyl)ethyl]benzaldehyde). Treat this compound as a hazardous organic amine and aldehyde .[1]

Part 1: Chemical Identity & Hazard Profile[2][3][4]

Compound: 3-(4-Morpholin-4-ylbutoxy)benzaldehyde Functional Class: Morpholine-substituted Benzene Derivative / Aromatic Aldehyde Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Sensitization, Air Sensitivity (Oxidation).[1]

Risk Assessment Matrix (GHS Classification Inference)
Hazard CategoryClassificationHazard Statement (Inferred)Mechanism of Action
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.[1][2][3][4]Basic morpholine moiety reacts with skin lipids; aldehyde group binds proteins.[1]
Serious Eye Damage Category 2AH319 : Causes serious eye irritation.[1][5][2][4]High sensitivity of ocular tissue to organic amines and aldehydes.[1]
STOT - Single Exposure Category 3H335 : May cause respiratory irritation.[1][5][2]Inhalation of dust or vapors irritates mucous membranes.[1]
Reactivity N/AAir Sensitive : Oxidizes to benzoic acid.[1]Aldehyde functionality oxidizes upon prolonged exposure to atmospheric oxygen.[1]

Part 2: Personal Protective Equipment (PPE) Standards

Do not rely on standard "lab coat and glasses" protocols.[1] The presence of the morpholine ring increases lipid solubility, potentially enhancing skin absorption relative to simple aldehydes.[1]

PPE Decision Matrix

PPE_Decision_Tree Start Handling State Solid Solid / Powder Start->Solid Solution Solution / Reaction Start->Solution Resp_Solid Respiratory: N95 or P100 Mask Solid->Resp_Solid Eye_Solid Eye: Safety Goggles (Tight Seal) Solid->Eye_Solid Glove_Solid Gloves: Nitrile (Double) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood Required (Face Velocity >100 fpm) Solution->Resp_Sol Eye_Sol Eye: Chemical Splash Goggles + Face Shield (if >500mL) Solution->Eye_Sol Glove_Sol Gloves: Nitrile (Splash) Butyl (Immersion) Solution->Glove_Sol

Figure 1: Decision logic for PPE selection based on the physical state of the compound.[1]

Detailed Gear Specifications
  • Hand Protection:

    • Routine Handling: Double-gloving with Nitrile (0.11 mm minimum thickness) .[1]

    • Justification: Morpholine derivatives can permeate thin latex.[1] Nitrile offers superior resistance to the aliphatic ether linkage.[1]

    • Breakthrough Time: Change outer gloves every 30 minutes or immediately upon splash.[1]

  • Eye Protection:

    • Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant) with indirect venting.[1]

    • Contraindication: Do not use standard safety glasses with side shields; fine powder can bypass shields and react with ocular moisture.[1]

  • Respiratory Protection:

    • Primary Control: All handling must occur inside a certified Chemical Fume Hood.[1]

    • Secondary Control: If weighing outside a hood (discouraged), use a P100 particulate respirator .

Part 3: Operational Protocols

Protocol A: Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The aldehyde group is prone to autoxidation to the corresponding carboxylic acid (3-(4-morpholin-4-ylbutoxy)benzoic acid), which changes stoichiometry and solubility.[1]

  • Temperature: 2°C to 8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion by the amine.[1]

Protocol B: Safe Weighing & Transfer

This workflow minimizes static discharge (common with organic ethers) and aerosolization.[1]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (which hydrolyzes the aldehyde or clumps the hygroscopic amine).[1]

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1]

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour from the bottle.

  • Resealing: Purge the headspace with Nitrogen/Argon immediately after use and seal with Parafilm.[1]

Protocol C: Spill Response & Decontamination

Neutralization Strategy: The compound is basic (morpholine) and organic.[6][7]

Spill VolumeImmediate ActionCleanup MaterialDisposal Stream
< 500 mg (Solid) Cover with wet paper towel to prevent dust.[1]Wipe with 10% dilute acetic acid (to protonate/solubilize), then water.[1]Solid Hazardous Waste
Liquid / Solution Evacuate area if outside hood.[1]Absorb with Vermiculite or Sand.[1] Do NOT use sawdust (oxidizer risk).[1]Organic Solvent Waste

Part 4: Synthesis & Reaction Safety (Graphviz Workflow)

When using this reagent in reductive aminations or couplings, follow this logic to prevent runaway exotherms or side reactions.

Reaction_Safety Step1 1. Dissolution Check1 Solvent Choice: DCM, THF, or DMF Step1->Check1 Warn1 Avoid Acetone/Alcohols (Aldehyde side reactions) Step1->Warn1 Step2 2. Activation Check1->Step2 Check2 Add Reagents: (e.g., NaBH(OAc)3) Step2->Check2 Warn2 Exotherm Risk: Add portion-wise at 0°C Check2->Warn2 Step3 3. Quenching Warn2->Step3 Check3 Adjust pH > 9 Extract free base Step3->Check3

Figure 2: Logical workflow for solvent selection and reaction setup to maintain chemical fidelity and safety.

Part 5: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7164584, 3-Morpholinobenzaldehyde. Retrieved from [Link][1]

    • Note: Used as a primary analog for hazard inference.

    • Note: Provides baseline toxicity data for morpholino-benzaldehyde class.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

    • Note: Source for general aldehyde/amine handling protocols.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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